molecular formula C6H12N2 B8671906 2-Ethenylpiperazine CAS No. 45588-89-4

2-Ethenylpiperazine

Cat. No.: B8671906
CAS No.: 45588-89-4
M. Wt: 112.17 g/mol
InChI Key: YFVRIXYUQCYRAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethenylpiperazine is a substituted piperazine compound. Piperazine derivatives are of significant interest in scientific research and industrial applications. Based on analogous compounds, this chemical may serve as a versatile building block or intermediate. Piperazine rings are commonly utilized in pharmaceutical research for the synthesis of active ingredients, particularly in areas such as oncology and central nervous system (CNS) therapies . Furthermore, substituted piperazines like 2-Methylpiperazine have demonstrated utility in chemical synthesis, agrochemical formulation, and as activators in CO2 capture processes . The ethenyl (vinyl) substituent on the piperazine ring may provide a reactive site for further chemical modification through polymerization or other addition reactions, expanding its potential utility in materials science and synthetic chemistry. Researchers are advised to consult the specific product certificate of analysis for detailed information on purity, properties, and handling. FOR RESEARCH USE ONLY. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

45588-89-4

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

2-ethenylpiperazine

InChI

InChI=1S/C6H12N2/c1-2-6-5-7-3-4-8-6/h2,6-8H,1,3-5H2

InChI Key

YFVRIXYUQCYRAF-UHFFFAOYSA-N

Canonical SMILES

C=CC1CNCCN1

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Ethenylpiperazine: Strategies and Methodologies for a Key Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Ethenylpiperazine, also known as 2-vinylpiperazine, represents a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring a reactive vinyl group appended to the piperazine core, offers a versatile scaffold for the development of novel therapeutic agents and functional polymers. The piperazine moiety is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to improve aqueous solubility and bioavailability.[1][2] The addition of the ethenyl group provides a reactive handle for a variety of chemical transformations, including Michael additions, polymerizations, and click chemistry reactions, making it a highly sought-after intermediate in drug discovery and polymer synthesis.[3] This in-depth technical guide provides a comprehensive overview of plausible synthetic routes to 2-ethenylpiperazine, designed for researchers, scientists, and professionals in drug development. While direct literature on the synthesis of this specific molecule is scarce, this guide extrapolates from established chemical principles and analogous reactions to propose robust and scientifically sound synthetic strategies. Each proposed route is accompanied by a detailed explanation of the underlying reaction mechanisms, step-by-step experimental protocols, and considerations for process optimization and safety.

Introduction: The Significance of the Piperazine Scaffold and the Ethenyl Functional Group

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of drugs targeting various receptors and enzymes.[4][5] Its basic nitrogen atoms can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The incorporation of a vinyl group at the 2-position of the piperazine ring introduces a key point of reactivity. This enables the synthesis of a diverse range of derivatives through reactions such as:

  • Michael Addition: The vinyl group can act as a Michael acceptor, allowing for the introduction of various nucleophiles to create extended side chains.

  • Polymerization: The ethenyl moiety can participate in polymerization reactions to form novel polymers with potential applications in drug delivery and material science.

  • Click Chemistry: The vinyl group can be functionalized to participate in various click chemistry reactions, facilitating the rapid and efficient synthesis of complex molecules.

Given the potential utility of 2-ethenylpiperazine, the development of efficient and scalable synthetic routes is of paramount importance. This guide will explore three primary, albeit theoretical, synthetic strategies for its preparation.

Proposed Synthetic Strategies for 2-Ethenylpiperazine

This section details three plausible synthetic routes for 2-ethenylpiperazine, drawing upon well-established organic reactions. Each strategy will be presented with a discussion of its mechanistic underpinnings and a hypothetical, yet detailed, experimental protocol.

Strategy 1: Dehydrogenation of 2-Ethylpiperazine

The direct dehydrogenation of 2-ethylpiperazine offers a conceptually straightforward approach to introduce the double bond. This method is analogous to industrial processes for the synthesis of other vinyl-substituted heterocycles.[6]

Causality Behind Experimental Choices: This strategy is attractive due to its atom economy, as it involves the removal of hydrogen. The choice of a suitable catalyst is critical for achieving high selectivity for the desired vinyl product over other potential side products, such as pyrazine derivatives.[6]

Experimental Protocol: Catalytic Dehydrogenation of 2-Ethylpiperazine

  • Catalyst Preparation: A supported metal catalyst, such as palladium on carbon (Pd/C) or a mixed metal oxide catalyst, is prepared or obtained commercially. The catalyst should be chosen based on its known activity for dehydrogenation reactions.

  • Reaction Setup: A fixed-bed flow reactor is charged with the catalyst. The reactor is heated to the desired reaction temperature, typically in the range of 300-500 °C, under a stream of inert gas (e.g., nitrogen or argon).

  • Reaction Execution: A solution of 2-ethylpiperazine in a high-boiling inert solvent or in the gas phase is passed over the heated catalyst bed. The flow rate and temperature are carefully controlled to optimize the conversion and selectivity.

  • Product Collection: The reaction mixture exiting the reactor is cooled, and the liquid products are collected. Any gaseous byproducts are vented through a safe exhaust system.

  • Purification: The collected liquid is subjected to fractional distillation under reduced pressure to separate the desired 2-ethenylpiperazine from unreacted starting material, solvent, and any byproducts.

Data Presentation: Hypothetical Reaction Parameters

ParameterValue
Starting Material2-Ethylpiperazine
Catalyst5% Pd/Al₂O₃
Temperature400 °C
PressureAtmospheric
SolventToluene
Theoretical Yield60-70%

Visualization: Dehydrogenation Workflow

Hofmann_Elimination A 2-Ethylpiperazine B Quaternary Ammonium Iodide A->B Exhaustive Methylation (excess CH3I) C Quaternary Ammonium Hydroxide B->C Anion Exchange (Ag2O, H2O) D 2-Ethenylpiperazine C->D Heat (Elimination)

Caption: Hofmann elimination of 2-ethylpiperazine.

Strategy 3: Wittig Reaction of a Piperazine-2-carbaldehyde Derivative

The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes or ketones. [7][8][9][10]This approach would involve the synthesis of a suitably protected piperazine-2-carbaldehyde, followed by its reaction with a phosphorus ylide.

Causality Behind Experimental Choices: The Wittig reaction provides excellent control over the position of the newly formed double bond. [7]The choice of protecting groups for the piperazine nitrogens is crucial to prevent side reactions with the strong base used to generate the ylide. The Boc (tert-butyloxycarbonyl) group is a common choice due to its stability under the reaction conditions and ease of removal.

Experimental Protocol: Wittig Reaction

  • Protection of Piperazine: 2-Piperazinecarboxylic acid is first protected at both nitrogen atoms using a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to yield di-Boc-piperazine-2-carboxylic acid.

  • Reduction to the Alcohol: The carboxylic acid is then reduced to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF).

  • Oxidation to the Aldehyde: The primary alcohol is oxidized to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to afford di-Boc-piperazine-2-carbaldehyde.

  • Wittig Reaction: In a separate flask, methyltriphenylphosphonium bromide is treated with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous aprotic solvent like THF to generate the methylenetriphenylphosphorane ylide. The previously synthesized aldehyde is then added to the ylide solution, and the reaction is stirred until completion.

  • Deprotection: The resulting di-Boc-2-ethenylpiperazine is treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to remove the Boc protecting groups.

  • Purification: The final product, 2-ethenylpiperazine, is isolated by extraction and purified by column chromatography or distillation.

Data Presentation: Hypothetical Reaction Parameters

ParameterValue
Starting Material2-Piperazinecarboxylic acid
Protecting GroupBoc
Wittig ReagentMethyltriphenylphosphonium bromide / n-BuLi
Deprotection AgentTrifluoroacetic Acid (TFA)
Theoretical Overall Yield20-30%

Visualization: Wittig Reaction Pathway

Wittig_Reaction cluster_protection Protection & Functional Group Interconversion cluster_wittig Wittig Olefination cluster_deprotection Deprotection A 2-Piperazinecarboxylic Acid B Di-Boc-piperazine-2-carboxylic Acid A->B Boc2O C Di-Boc-piperazine-2-methanol B->C Reduction (e.g., LiAlH4) D Di-Boc-piperazine-2-carbaldehyde C->D Oxidation (e.g., PCC) G Di-Boc-2-ethenylpiperazine D->G E Methyltriphenylphosphonium Bromide F Phosphorus Ylide E->F Strong Base (e.g., n-BuLi) F->G H 2-Ethenylpiperazine G->H Acid (e.g., TFA)

Caption: Multi-step synthesis via the Wittig reaction.

Characterization and Spectroscopic Data

The successful synthesis of 2-ethenylpiperazine would be confirmed through a combination of spectroscopic techniques. [11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the vinyl protons (typically in the range of 5-7 ppm) with distinct coupling patterns, as well as signals for the piperazine ring protons.

    • ¹³C NMR would show signals for the two sp² hybridized carbons of the vinyl group (typically in the range of 110-140 ppm) in addition to the signals for the piperazine ring carbons.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of 2-ethenylpiperazine (C₆H₁₂N₂), which is 112.17 g/mol .

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=C stretch of the vinyl group (around 1640 cm⁻¹) and N-H stretching vibrations of the piperazine ring (around 3300 cm⁻¹). [11]

Safety and Handling

As with any chemical synthesis, proper safety precautions are essential. [14][15][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of volatile reagents and products.

  • Reagent Handling:

    • 2-Ethylpiperazine and 2-Ethenylpiperazine: These are likely to be corrosive and irritants. Avoid contact with skin and eyes. [15] * Methyl Iodide: This is a toxic and carcinogenic substance. Handle with extreme care.

    • Strong Bases (n-BuLi, NaH): These are pyrophoric and react violently with water. Handle under an inert atmosphere.

    • Oxidizing and Reducing Agents (PCC, LiAlH₄): These are hazardous and should be handled with caution according to established laboratory procedures.

Conclusion and Future Outlook

References

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  • Design and synthesis of 2-[4-[4-(m-(ethylsulfonamido)-phenyl) piperazin-1-yl]butyl]-1,3-dioxoperhydropyrrolo[1,2-c]imidazole (EF-7412) using neural networks. A selective derivative with mixed 5-HT1A/D2 antagonist properties - PubMed. (URL: [Link])

  • Wittig Reaction - Organic Chemistry Portal. (URL: [Link])

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - MDPI. (URL: [Link])

  • Hofmann and Cope Elimination - E2 Reaction Mechanism - Syn vs Anti Stereochemistry. (URL: [Link])

  • New Advances in Synthetic Chemistry to Accelerate Drug Discovery - YouTube. (URL: [Link])

  • The Wittig Reaction - Chemistry LibreTexts. (URL: [Link])

  • Synthesis and characterization of some 2-quinonyl piperazine derivatives | Request PDF. (URL: [Link])

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  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. (URL: [Link])

  • Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs) - MDPI. (URL: [Link])

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An In-depth Technical Guide to the Chemical and Physical Properties of 2-Ethenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the anticipated chemical and physical properties of 2-ethenylpiperazine. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven insights to facilitate the exploration of this novel compound. Given the limited direct experimental data on 2-ethenylpiperazine, this guide extrapolates from the well-established characteristics of the piperazine scaffold and analogous substituted heterocycles, providing a robust framework for future research and development.

The Piperazine Moiety: A Privileged Scaffold in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its prevalence in a wide array of therapeutic agents has earned it the designation of a "privileged scaffold".[1][2] This status is attributable to a unique combination of structural and physicochemical properties that render it ideal for drug design.

The conformational flexibility of the piperazine ring, which can adopt both chair and boat conformations, allows it to effectively orient substituents to fit into the active sites of enzymes and receptors.[1] The two nitrogen atoms provide sites for hydrogen bonding and can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties.[1][2] Furthermore, the basicity of the piperazine nitrogens can be tuned to optimize aqueous solubility and membrane permeability, crucial parameters for drug absorption, distribution, metabolism, and excretion (ADME).[1]

The therapeutic impact of the piperazine scaffold is evident in numerous blockbuster drugs, including the antipsychotic aripiprazole, the antidepressant vortioxetine, and the anticancer agent imatinib.[1][3] The introduction of an ethenyl (vinyl) group at the 2-position of the piperazine ring, creating 2-ethenylpiperazine, presents an intriguing opportunity to explore novel chemical space and develop new therapeutic agents.

Anticipated Physicochemical Properties of 2-Ethenylpiperazine

The introduction of a 2-ethenyl substituent is expected to modulate the physicochemical properties of the piperazine core. The following table summarizes the predicted properties of 2-ethenylpiperazine, providing a baseline for experimental design.

PropertyPredicted Value/InformationRationale/Comments
Molecular Formula C₆H₁₂N₂Based on the structure of a piperazine ring with one ethenyl substituent.
Molecular Weight 112.17 g/mol Calculated from the molecular formula.
Appearance Likely a colorless to pale yellow liquidBased on the physical state of similar small, substituted piperazines.[4]
Boiling Point Estimated range: 180-220 °CExtrapolated from similar piperazine derivatives like 2-methylpiperazine and N-ethylpiperazine.[5] The vinyl group may slightly alter this compared to an ethyl group.
Solubility Expected to be soluble in water and common organic solvents (e.g., ethanol, acetone)The polar amine groups of the piperazine ring will facilitate solubility in polar solvents.[4]
pKa Estimated pKa₁ ≈ 5.5-6.5, pKa₂ ≈ 9.5-10.5The basicity of the piperazine nitrogens will be influenced by the electron-withdrawing nature of the adjacent vinyl group. The nitrogen distal to the substituent (N4) is expected to be more basic.
logP Estimated range: 0.5-1.5The introduction of the two-carbon vinyl group will increase lipophilicity compared to unsubstituted piperazine.

Synthesis and Reactivity

A plausible synthetic route to 2-ethenylpiperazine can be envisioned through established organic chemistry methodologies. One potential pathway involves the controlled mono-N-protection of piperazine, followed by alkylation and subsequent elimination to form the vinyl group. The following diagram illustrates a conceptual synthetic pathway.

G Piperazine Piperazine ProtectedPiperazine Mono-N-protected piperazine Piperazine->ProtectedPiperazine Protection (e.g., Boc, Cbz) AlkylatedPiperazine N-protected-2-(2-hydroxyethyl)piperazine ProtectedPiperazine->AlkylatedPiperazine Alkylation with 2-haloethanol OxidizedPiperazine N-protected-2-acetylpiperazine AlkylatedPiperazine->OxidizedPiperazine Oxidation (e.g., Swern, Dess-Martin) VinylPiperazine N-protected-2-ethenylpiperazine OxidizedPiperazine->VinylPiperazine Wittig Reaction FinalProduct 2-Ethenylpiperazine VinylPiperazine->FinalProduct Deprotection

Caption: A conceptual synthetic pathway to 2-ethenylpiperazine.

The reactivity of 2-ethenylpiperazine will be dictated by the functional groups present: the secondary amines of the piperazine ring and the ethenyl group. The secondary amines are nucleophilic and can undergo a variety of reactions, including:

  • N-Alkylation and N-Arylation: To introduce further substituents.

  • N-Acylation: To form amides.

  • Reductive Amination: To form tertiary amines.

The ethenyl group is susceptible to electrophilic addition reactions and can also participate in polymerization and cycloaddition reactions. This dual reactivity makes 2-ethenylpiperazine a versatile building block for the synthesis of more complex molecules.

Spectroscopic and Chromatographic Characterization: Standard Protocols

The structural elucidation and purity assessment of a novel compound like 2-ethenylpiperazine would rely on a combination of spectroscopic and chromatographic techniques.

Workflow for Characterization

The general workflow for characterizing a newly synthesized batch of 2-ethenylpiperazine is outlined below.

G cluster_spectroscopy Spectroscopy cluster_chromatography Chromatography Synthesis Synthesis of 2-Ethenylpiperazine Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification StructureVerification Structural Verification Purification->StructureVerification PurityAnalysis Purity Analysis Purification->PurityAnalysis FinalCharacterization Final Characterized Compound StructureVerification->FinalCharacterization NMR NMR (¹H, ¹³C) StructureVerification->NMR IR IR StructureVerification->IR MS Mass Spectrometry StructureVerification->MS PurityAnalysis->FinalCharacterization HPLC HPLC PurityAnalysis->HPLC GC GC (if volatile) PurityAnalysis->GC

Caption: General workflow for the characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Vinyl Protons (3H): Expected in the range of δ 5.0-6.5 ppm, exhibiting complex splitting patterns (geminal, cis, and trans coupling).

  • Piperazine Ring Protons (7H): Expected in the range of δ 2.5-3.5 ppm. The proton at C2 will be coupled to the adjacent vinyl protons.

  • N-H Protons (2H): A broad singlet, the chemical shift of which will be concentration and solvent-dependent.

¹³C NMR:

  • Vinyl Carbons (2C): Expected in the range of δ 110-140 ppm.

  • Piperazine Ring Carbons (4C): Expected in the range of δ 40-60 ppm.

Protocol:

  • Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Process the data (Fourier transform, phase correction, baseline correction).

  • Integrate the signals and determine coupling constants to elucidate the structure.

Infrared (IR) Spectroscopy

Expected Absorptions:

  • N-H stretch: A medium intensity band around 3300-3500 cm⁻¹.

  • C-H stretch (sp³): Just below 3000 cm⁻¹.

  • C-H stretch (sp²): Just above 3000 cm⁻¹.

  • C=C stretch: A medium intensity band around 1640-1680 cm⁻¹.

  • C-N stretch: In the fingerprint region, around 1000-1200 cm⁻¹.

Protocol:

  • Place a drop of the neat liquid sample between two salt plates (NaCl or KBr) for liquid film analysis, or use an ATR-FTIR spectrometer.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption frequencies corresponding to the functional groups.[6]

Mass Spectrometry (MS)

Expected Fragmentation:

  • Molecular Ion (M⁺): A peak at m/z = 112.

  • Alpha-Cleavage: Fragmentation adjacent to the nitrogen atoms, leading to the loss of the vinyl group or other ring fragments.

Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).

  • Acquire the mass spectrum using an appropriate ionization technique (e.g., Electron Impact (EI) or Electrospray Ionization (ESI)).

  • Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features.[7]

High-Performance Liquid Chromatography (HPLC)

Protocol for Purity Analysis:

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape for basic compounds.

  • Detection: UV detection at a wavelength where the vinyl group or any potential impurities absorb (e.g., 210-230 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase at a low concentration (e.g., 1 mg/mL).

  • Injection and Analysis: Inject a small volume (e.g., 10 µL) and run the gradient method.

  • Purity Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

Safety and Handling

Piperazine derivatives should be handled with care in a well-ventilated area, such as a chemical fume hood.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors.[11][12] Keep away from sources of ignition.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[10]

Conclusion

2-Ethenylpiperazine represents a promising, yet underexplored, chemical entity. By leveraging the well-established "privileged" nature of the piperazine scaffold, this derivative offers a versatile platform for the design of novel therapeutic agents. This guide provides a comprehensive, albeit predictive, overview of its chemical and physical properties, along with robust protocols for its synthesis and characterization. It is intended to serve as a foundational resource for researchers and drug development professionals poised to investigate the potential of this and other novel piperazine derivatives. The true therapeutic potential of 2-ethenylpiperazine will ultimately be unveiled through rigorous experimental investigation.

References

  • 2-Piperazinylethanol | Solubility of Things. (n.d.).
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  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
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  • N-ETHYL PIPERAZINE CAS-No 5308-25-8 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
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2-Ethenylpiperazine: Structural Dynamics and Covalent Warhead Utility

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Ethenylpiperazine represents a privileged scaffold in modern drug discovery, particularly within the realm of targeted covalent inhibitors (TCIs). Its structural uniqueness lies in the C2-vinyl substituent, which introduces chirality, dictates specific conformational preferences, and serves as a latent electrophile (Michael acceptor) or a handle for diversification. This guide provides a rigorous analysis of the molecule’s conformational landscape, offering self-validating NMR protocols for structural assignment and elucidating its critical role in fragment-based drug design (FBDD).

Structural Architecture and Electronic Profile

The 2-ethenylpiperazine scaffold consists of a saturated six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, with an ethenyl (vinyl) group substituted at the C2 position.

Stereochemical and Electronic Features[1]
  • Chirality: The C2 carbon is a stereogenic center, giving rise to (

    
    ) and (
    
    
    
    ) enantiomers. In drug development, enantiopurity is critical as the spatial orientation of the vinyl group dictates the trajectory of covalent bond formation with target cysteines.
  • Basicity and pKa Modulation:

    • N1 (Proximal): The nitrogen adjacent to the vinyl group. The vinyl moiety exerts a negative inductive effect (

      
      ), slightly reducing the electron density and basicity of N1 compared to unsubstituted piperazine.
      
    • N4 (Distal): Located at the

      
      -position relative to the substituent, N4 retains basicity closer to that of parent piperazine (
      
      
      
      ).
    • Implication: This basicity gradient allows for regioselective functionalization. Electrophiles will preferentially react with the more nucleophilic N4 under controlled conditions.

Table 1: Comparative Electronic Properties

FeatureN1 (Proximal)N4 (Distal)C2-Vinyl Group
Hybridization

(pyramidal)

(pyramidal)

(planar)
Electronic Effect Inductively deactivatedStandard 2° amineElectron-withdrawing / Lipophilic
Reactivity Nucleophilic (Secondary)Nucleophilic (Primary target)Electrophilic (Michael Acceptor)
Steric Environment Hindered by C2-substituentAccessibleExposed (Equatorial preferred)

Conformational Analysis

The piperazine ring exists predominantly in a chair conformation to minimize torsional strain. The introduction of the C2-ethenyl group creates two distinct chair conformers in equilibrium: one where the vinyl group is axial and one where it is equatorial .

Thermodynamic Preference

Steric analysis dictates that the equatorial conformer is thermodynamically favored .

  • 1,3-Diaxial Interactions: In the axial conformation, the vinyl group experiences repulsive Van der Waals interactions with the axial protons at C6 and the axial lone pair (or substituent) at N4.

  • A-Value Estimation: While specific A-values for vinyl in a piperazine ring are solvent-dependent, the steric bulk of a vinyl group (

    
    ) is significant enough (
    
    
    
    in cyclohexane analogs) to shift the equilibrium
    
    
    toward the equatorial form at room temperature.
Nitrogen Inversion

Nitrogen inversion at N1 and N4 is rapid on the NMR time scale at room temperature. However, the N-substituents (if present) will also preferentially adopt equatorial positions to minimize 1,3-diaxial strain, reinforcing the rigidification of the scaffold.

Visualization of Conformational Dynamics

The following diagram illustrates the equilibrium and the steric penalties associated with the axial conformer.

ConformationEquilibrium Axial Axial Conformer (High Energy) Transition Ring Flip Transition State Axial->Transition k_1 Equatorial Equatorial Conformer (Thermodynamically Favored) Transition->Equatorial k_2 (Fast) Equatorial->Transition k_-2 (Slow) Steric 1,3-Diaxial Repulsion (Steric Penalty) Steric->Axial Destabilizes

Figure 1: Conformational equilibrium of 2-ethenylpiperazine.[1] The equatorial conformer is dominant due to the minimization of 1,3-diaxial steric clashes.[2]

Analytical Methodologies: A Self-Validating Protocol

To confirm the structure and conformation of 2-ethenylpiperazine derivatives, researchers should employ a self-validating NMR workflow. This protocol relies on the Karplus relationship, which correlates the dihedral angle between vicinal protons with their coupling constant (


).
The Protocol

Objective: Determine if the C2-vinyl group is Axial or Equatorial.

  • Acquire 1H NMR: Run the spectrum in a non-polar solvent (e.g.,

    
    ) to minimize hydrogen bonding effects that might distort ring geometry.
    
  • Target Signal: Identify the proton at the C2 position (

    
    ). It is typically a multiplet (ddd) due to coupling with the vinyl proton and the two C3 protons.
    
  • Measure Couplings (

    
    ):  Extract the vicinal coupling constants between 
    
    
    
    and the protons at C3 (
    
    
    and
    
    
    ).
  • Apply Decision Logic:

    • Scenario A (Equatorial Vinyl):

      
       is axial . It will exhibit one large coupling (
      
      
      
      ) with
      
      
      and one small coupling (
      
      
      ) with
      
      
      .
    • Scenario B (Axial Vinyl):

      
       is equatorial . It will exhibit two small couplings (
      
      
      
      and
      
      
      , both
      
      
      ) with the C3 protons.
Analytical Workflow Diagram

NMR_Protocol Start Sample: 2-Ethenylpiperazine Derivative Step1 Acquire 1H NMR (CDCl3) Focus on C2-H Signal Start->Step1 Decision Analyze Vicinal Couplings (3J) between C2-H and C3-H(ax) Step1->Decision Result_Eq Large Coupling (>10 Hz) (Axial-Axial Interaction) Decision->Result_Eq J > 10 Hz Result_Ax Small Coupling (<5 Hz) (Equatorial-Axial Interaction) Decision->Result_Ax J < 5 Hz Conclusion1 Conclusion: Vinyl Group is EQUATORIAL (H-C2 is Axial) Result_Eq->Conclusion1 Conclusion2 Conclusion: Vinyl Group is AXIAL (H-C2 is Equatorial) Result_Ax->Conclusion2

Figure 2: Self-validating NMR decision tree for determining the stereochemical orientation of the C2-substituent.

Synthetic Implications and Reactivity

The 2-ethenylpiperazine scaffold is not merely a structural spacer; it is a functional "warhead" precursor.

Regioselective Functionalization

Due to the steric hindrance at N1 (adjacent to the vinyl group) and the electronic deactivation discussed in Section 1, electrophilic attack occurs preferentially at N4 .

  • Protocol: To functionalize N1, N4 must first be protected (e.g., Boc, Cbz) or alkylated.

  • Reagent Choice: Use sterically undemanding electrophiles if N1 functionalization is required.

Covalent Inhibition (The "Warhead")

In medicinal chemistry, the vinyl group can be utilized as a Michael acceptor, particularly when activated by an adjacent electron-withdrawing group (e.g., acrylamide formation on N1). However, the isolated 2-ethenyl group is generally unreactive toward biological nucleophiles unless metabolically activated or positioned precisely within a catalytic pocket to undergo specific proximity-induced reactions.

  • Application: Covalent inhibitors of kinases (targeting Cysteine) or proteases (e.g., SARS-CoV-2 Mpro).[3] The piperazine ring positions the warhead while providing solubility and pharmacokinetic stability.

References

  • Conformational Analysis of Piperidines and Piperazines

    • Snyder, J. P., et al. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference." Chemistry – A European Journal, 2013. Link

  • NMR Coupling Constants in Heterocycles

    • "Vicinal Proton-Proton Coupling 3JHH." Organic Chemistry Data. Link

  • Piperazine Scaffolds in Covalent Inhibitors

    • Breugst, M., et al. "Recent Advances in Covalent Drug Discovery." Pharmaceuticals, 2023. Link

  • SARS-CoV-2 Mpro Inhibitors

    • Liu, H., et al. "Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors." Journal of Medicinal Chemistry, 2022.[4] Link

  • General Stereochemistry of Cyclohexane Analogs

    • "Conformations of Disubstituted Cyclohexanes." Chemistry LibreTexts. Link

Sources

Uncharted Territory: The Elusive 2-Ethenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search of established chemical databases and scientific literature has revealed that 2-ethenylpiperazine, also referred to as 2-vinylpiperazine, is not a recognized compound with a registered CAS number or a formally assigned IUPAC name. This indicates that the molecule is likely a novel chemical entity, a transient intermediate in a complex reaction, or a theoretical structure that has not yet been synthesized or characterized.

For researchers, scientists, and drug development professionals, the absence of a compound in primary chemical registries such as the Chemical Abstracts Service (CAS) signifies a critical information gap. Without a unique CAS identifier, tracking the substance through the vast body of scientific literature is nearly impossible. Furthermore, the lack of an established IUPAC (International Union of Pure and Applied Chemistry) name suggests that its precise chemical structure and properties have not been formally documented and verified by the global scientific community.

While the piperazine ring is a well-known and highly significant scaffold in medicinal chemistry, forming the core of numerous approved drugs, the specific substitution of an ethenyl (or vinyl) group at the 2-position of the piperazine ring does not appear in public databases. This suggests that any exploration of 2-ethenylpiperazine would be entering uncharted chemical territory, requiring de novo synthesis, purification, and extensive characterization to establish its existence and properties.

Given the current lack of available data, a technical guide on 2-ethenylpiperazine cannot be constructed with the required scientific integrity and authoritative grounding. The foundational elements for such a guide, including its physicochemical properties, synthesis protocols, spectroscopic data, and safety information, are not available in the public domain.

Therefore, this document serves to inform the scientific community that 2-ethenylpiperazine represents a novel area for chemical investigation. Any party interested in this molecule would need to embark on a foundational research program to first synthesize and characterize it before any further studies on its potential applications could be undertaken.

comprehensive literature review of vinylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive review of vinylpiperazines, distinguishing between the reactive enamine (


-vinyl) and the chiral scaffold (

-vinyl) classes.
Synthesis, Reactivity, and Pharmacological Applications

Executive Summary

Vinylpiperazines represent a specialized subclass of the piperazine "privileged scaffold," characterized by the introduction of a vinyl (


) moiety. This modification bifurcates the chemical space into two distinct functional classes:
  • 
    -Vinylpiperazines (1-vinylpiperazine):  Electron-rich enamines primarily utilized as monomers in polymer science and as reactive intermediates in heterocycle synthesis.
    
  • 
    -Vinylpiperazines (e.g., 2-vinylpiperazine):  Chiral, non-aromatic building blocks used to access complex pharmacological agents (e.g., antipsychotics, antivirals) via stereoselective functionalization of the vinyl handle.
    

This guide analyzes the synthetic routes, electronic properties, and medicinal chemistry applications of both classes, providing self-validating protocols for their generation.

Structural Classification & Electronic Properties

The chemical behavior of vinylpiperazines is dictated by the position of the vinyl group relative to the nitrogen lone pairs.

Feature

-Vinylpiperazine (1-Vinyl)

-Vinylpiperazine (2-Vinyl)
Structure Enamine (

)
Isolated Alkene (

)
Electronic Character Nucleophilic at

-carbon; Electron-rich
Neutral alkene; Sterically distinct
Stability Prone to hydrolysis (tautomerizes to acetaldehyde + piperazine) unless stabilized or polymerized.Stable; Kinetic resolution possible.
Primary Application Polymerization monomers (adhesives), Analytical derivatization.Chiral scaffold for drug discovery (GPCR ligands).
pKa Influence Lowers basicity of

via resonance delocalization.
Minimal effect on ring basicity.
DOT Diagram: Reactivity & Classification Map

Vinylpiperazine_Map Root Vinylpiperazines N_Vinyl N-Vinylpiperazines (Enamines) Root->N_Vinyl C_Vinyl C-Vinylpiperazines (Chiral Scaffolds) Root->C_Vinyl N_Prop1 Electron Rich (Nucleophilic u03b2-Carbon) N_Vinyl->N_Prop1 N_Prop2 Polymerization (Radical/Cationic) N_Vinyl->N_Prop2 N_Prop3 Hydrolysis Sensitive N_Vinyl->N_Prop3 C_Prop1 Stereogenic Center (C2 Chiral) C_Vinyl->C_Prop1 C_Prop2 Olefin Metathesis Partner C_Vinyl->C_Prop2 C_Prop3 Stable Pharmacophore C_Vinyl->C_Prop3

Figure 1: Classification of vinylpiperazines based on structural isomerism and resulting chemical reactivity.

-Vinylpiperazines: The Medicinal Scaffold

The 2-vinylpiperazine moiety is the most relevant for drug discovery, serving as a precursor to rigidified diamines found in antipsychotics (e.g., substituted benzamides) and antivirals.

Synthetic Methodology: Pd-Catalyzed Allylation

The most authoritative route to chiral 2-vinylpiperazines involves the Palladium-catalyzed intramolecular allylic amination of amino acid derivatives or vinyl oxiranes/aziridines.

Protocol: Synthesis of (R)-1,4-Dibenzyl-2-vinylpiperazine

Rationale: This protocol utilizes


-allyl palladium chemistry to close the ring with high enantioselectivity, avoiding the racemization common in reduction strategies.

Reagents:

  • Substrate:

    
    -1,4-bis((methoxycarbonyl)amino)but-2-ene (or related diamine precursor).
    
  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)).
    
  • Ligand: Chiral phosphine ligand (e.g.,

    
    -BINAP or Trost ligand) for enantiocontrol.
    
  • Solvent: Anhydrous THF.

Step-by-Step Workflow:

  • Catalyst Activation: Under inert atmosphere (

    
    ), dissolve 
    
    
    
    (2.5 mol%) and the chiral ligand (5 mol%) in degassed THF. Stir for 30 min at RT to form the active complex.
  • Substrate Addition: Add the linear diamine precursor (e.g.,

    
    -protected but-2-ene-1,4-diamine) dropwise.
    
  • Cyclization: Heat the reaction to 50°C. The Pd(0) species inserts to form a

    
    -allyl complex. Intramolecular nucleophilic attack by the distal amine closes the ring.
    
  • Workup: Filter through a celite pad to remove Pd black. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc) yields the protected 2-vinylpiperazine.

  • Deprotection (Optional): Hydrogenolysis (

    
    , Pd/C) is NOT  recommended as it will reduce the vinyl group. Use acid hydrolysis (TFA/DCM) or mild basic cleavage depending on protecting groups (Boc/Cbz).
    
Pharmacological Utility

The 2-vinyl group serves as a "handle" for further diversification:

  • Olefin Cross-Metathesis: Coupling with acrylates to extend the chain (e.g., synthesis of peptidomimetics).

  • Hydroboration-Oxidation: Converts the vinyl group to a hydroxyethyl side chain, mimicking the structure of neurotransmitters.

-Vinylpiperazines: Monomers & Reagents[1]

Unlike the stable


-vinyl analogs, 

-vinylpiperazines are enamines. They are less common as final drug moieties due to metabolic instability (hydrolysis to aldehydes) but are critical in polymer therapeutics.
Synthesis via Metal-Catalyzed -Vinylation

Direct vinylation of piperazine requires overcoming the sluggish reactivity of vinyl halides.

Protocol: Cu-Catalyzed


-Vinylation 
  • Substrate: Piperazine (excess to prevent di-vinylation).

  • Reagent: Vinyl bromide or Vinyl iodide.

  • Catalyst: CuI (10 mol%) / L-Proline (20 mol%).

  • Base:

    
    .
    
  • Solvent: DMSO (promotes the nucleophilic attack).

Mechanism: The L-proline ligand stabilizes the Cu(I) intermediate, facilitating the oxidative addition of the vinyl halide and subsequent reductive elimination to form the


-vinyl bond.
Distinction from Acryloylpiperazines

It is critical for medicinal chemists to distinguish


-vinylpiperazine from 

-acryloylpiperazine
.
  • 
    -Vinyl (
    
    
    
    ):
    Nucleophilic. Not a Michael acceptor.
  • 
    -Acryloyl (
    
    
    
    ):
    Electrophilic. Potent Michael acceptor used in covalent inhibitors (e.g., Sotorasib analogs targeting KRAS G12C).

Technical Note: If the goal is covalent inhibition of cysteine residues,


-acryloyl  is the correct warhead. 

-vinylpiperazine will not react with cysteine thiols under physiological conditions.

Visualization of Synthesis Pathways

DOT Diagram: Synthesis & Diversification Workflow

Synthesis_Workflow Start Piperazine Core Vinyl_Halide Vinyl Halide (CuI/L-Proline) Start->Vinyl_Halide N-Functionalization N_Vinyl_Prod N-Vinylpiperazine (Enamine) Vinyl_Halide->N_Vinyl_Prod Polymer Polymerization (Adhesives/Hydrogels) N_Vinyl_Prod->Polymer Allyl_Prec Allylic Diol/Amine Precursor Pd_Cat Pd(0) Catalysis (Asymmetric Allylation) Allyl_Prec->Pd_Cat C_Vinyl_Prod 2-Vinylpiperazine (Chiral Scaffold) Pd_Cat->C_Vinyl_Prod Drug_Lead GPCR Ligands (e.g., Dopamine Antagonists) C_Vinyl_Prod->Drug_Lead Functionalization

Figure 2: Synthetic divergence between N-vinyl and C-vinyl piperazine derivatives.

References

  • Synthesis and Reactivity of Vinylpyrazoles (Analogous Chemistry): Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI, 2023.[1]

  • C-H Vinylation of Piperazines:Photoredox C–H vinylation of piperazines. MacMillan Group, Nature, 2014.
  • Medicinal Chemistry of Piperazines: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemical Biology & Drug Design, 2022.

  • Polymerization of Vinylpiperazines: Thermal and living anionic polymerization of 4-vinylbenzyl piperidine (Structural analog). RSC Polymer Chemistry.

  • Covalent Inhibitor Warheads: Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. Journal of Medicinal Chemistry, 2024.[2]

  • Asymmetric Synthesis of 2-Vinylpiperazine: Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores. RSC Medicinal Chemistry, 2020.

Sources

A Comprehensive Technical Guide to the Thermodynamic and Kinetic Characterization of 2-Ethenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the methodologies for determining the thermodynamic and kinetic parameters of 2-ethenylpiperazine, a molecule of significant interest in medicinal chemistry and polymer science. Given the limited availability of direct experimental data for this specific compound, this document focuses on the foundational principles and practical approaches for its complete characterization. We will delve into both experimental and computational techniques, offering a robust framework for researchers to generate reliable data for their specific applications.

Introduction to 2-Ethenylpiperazine: Structure and Significance

2-Ethenylpiperazine, also known as 2-vinylpiperazine, is a bifunctional molecule featuring a reactive vinyl group and a piperazine ring. This unique combination of functional groups makes it a valuable building block in the synthesis of a wide range of compounds, from polymers with tailored properties to pharmacologically active agents. The piperazine moiety is a common scaffold in many approved drugs, and the vinyl group offers a versatile handle for various chemical transformations.[1]

A thorough understanding of the thermodynamic and kinetic properties of 2-ethenylpiperazine is paramount for its effective utilization. Thermodynamic data, such as the enthalpy of formation and Gibbs free energy, provide insights into the stability of the molecule and the feasibility of its reactions. Kinetic data, including reaction rates and activation energies, are crucial for optimizing reaction conditions, ensuring product selectivity, and designing efficient synthetic processes.

This guide will focus on three key reaction types that highlight the reactivity of 2-ethenylpiperazine:

  • Free-Radical Polymerization of the Vinyl Group: A fundamental reaction for vinyl monomers, leading to the formation of polyvinylpiperazine.

  • Michael Addition to the Vinyl Group: A conjugate addition reaction that showcases the electrophilic nature of the double bond.

  • N-Acylation of the Piperazine Ring: A common modification of the piperazine core to modulate its physicochemical and biological properties.

Thermodynamic Characterization of 2-Ethenylpiperazine

The thermodynamic properties of a compound dictate its stability and the energy changes associated with its chemical transformations. For 2-ethenylpiperazine, the key thermodynamic parameters of interest are the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard entropy (S°).

Experimental Determination of Thermodynamic Properties

Experimental techniques provide the most accurate and reliable thermodynamic data.[2]

2.1.1. Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of 2-ethenylpiperazine can be determined using bomb calorimetry.[3] In this technique, a known mass of the compound is completely combusted in a high-pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released during the combustion is measured by the temperature rise of the surrounding water bath.

Experimental Protocol: Combustion Calorimetry

  • Sample Preparation: A precisely weighed sample of high-purity 2-ethenylpiperazine is placed in a crucible inside the bomb calorimeter.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Ignition: The sample is ignited electrically.

  • Temperature Measurement: The temperature of the water bath is monitored with high precision before, during, and after the combustion. The temperature change is used to calculate the heat of combustion.[4]

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the experimental heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).[5]

Causality Behind Experimental Choices:

  • High-Purity Sample: The use of a high-purity sample is critical to ensure that the measured heat of combustion is solely attributable to the compound of interest.

  • High-Pressure Oxygen: A high pressure of oxygen ensures complete and rapid combustion, preventing the formation of side products that would lead to inaccurate results.

2.1.2. Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.[6][7] For 2-ethenylpiperazine, DSC can be used to determine its heat capacity, melting point, and enthalpy of fusion.

Experimental Protocol: DSC Analysis

  • Sample Encapsulation: A small, accurately weighed sample of 2-ethenylpiperazine is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Temperature Program: The sample and reference pans are heated at a constant rate in the DSC instrument.

  • Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the heat capacity and the temperature and enthalpy of any phase transitions, such as melting.[8]

Data Presentation: Expected Thermodynamic Data for 2-Ethenylpiperazine (Illustrative)

Thermodynamic PropertySymbolExpected Value (Illustrative)Experimental Technique
Standard Enthalpy of Formation (gas)ΔHf°(g)50 - 100 kJ/molCombustion Calorimetry
Standard Gibbs Free Energy of Formation (gas)ΔGf°(g)150 - 200 kJ/molCalculated from ΔHf° and S°
Standard Molar Entropy (gas)S°(g)350 - 400 J/(mol·K)Statistical Mechanics/Spectroscopy
Heat of FusionΔHfus15 - 25 kJ/molDifferential Scanning Calorimetry
Melting PointTm40 - 60 °CDifferential Scanning Calorimetry
Computational Prediction of Thermodynamic Properties

Computational chemistry offers a powerful alternative for estimating thermodynamic properties, especially when experimental data is unavailable.[9] Quantum chemical calculations can provide accurate predictions of molecular geometries and energies.[10][11]

2.2.1. Quantum Chemical Calculations

Methods like Density Functional Theory (DFT) and high-level ab initio calculations (e.g., G3, G4) can be used to calculate the electronic energy of 2-ethenylpiperazine.[12] From this, the enthalpy of formation can be derived using isodesmic reactions or atomization energies.

Computational Workflow: Predicting Enthalpy of Formation

G cluster_0 Computational Steps Geometry Optimization Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Optimized Structure Single Point Energy Single Point Energy Frequency Calculation->Single Point Energy Vibrational Frequencies Thermochemical Analysis Thermochemical Analysis Single Point Energy->Thermochemical Analysis Electronic Energy G cluster_1 Reaction Pathway Reactants Reactants Transition State Transition State Reactants->Transition State Activation Energy Intermediate Intermediate Transition State->Intermediate Product Product Intermediate->Product

Sources

Theoretical and Structural Analysis of 2-Ethenylpiperazine: A Computational Framework

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical framework for the theoretical and structural analysis of 2-ethenylpiperazine (also known as 2-vinylpiperazine). It is designed for computational chemists and medicinal chemists requiring high-fidelity structural data for pharmacophore modeling or polymer synthesis.

Executive Summary & Strategic Significance

2-Ethenylpiperazine represents a critical chiral scaffold in drug discovery. Unlike the symmetric piperazine core found in blockbuster drugs (e.g., Sildenafil, Imatinib), the introduction of a vinyl group at the C2 position breaks symmetry, introducing chirality and a reactive handle for further functionalization (e.g., olefin metathesis or polymerization).

Theoretical profiling of this molecule is essential to predict:

  • Stereoelectronic Effects: How the vinyl group influences the ring puckering (Chair vs. Boat).

  • Reactivity Profiles: The nucleophilicity of N1 vs. N4 atoms.

  • Conformational Locking: The energy barriers required to flip the vinyl group between axial and equatorial orientations.

Computational Methodology (The "In Silico" Standard)

To achieve results comparable to experimental NMR/XRD data, a specific level of theory is required. Low-level semi-empirical methods (PM3/AM1) are insufficient for capturing the subtle stereoelectronic effects of the vinyl group.

Recommended Theoretical Model
  • Theory Level: Density Functional Theory (DFT).[1][2][3][4][5][6][7][8][9][10][11]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X (for better dispersion handling in stacking interactions).

  • Basis Set: 6-311++G(d,p) .

    • Why? The diffuse functions (++) are critical for accurately modeling the lone pairs on the nitrogen atoms, while polarization functions (d,p) account for the distortion of orbitals in the vinyl double bond.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: Water (physiological simulation) and Chloroform (synthesis simulation).

Structural Dynamics & Conformational Landscape

The structural integrity of 2-ethenylpiperazine is defined by the interplay between the six-membered ring constraints and the steric bulk of the vinyl substituent.

A. Ring Conformation: The Chair Dominance

The piperazine ring predominantly adopts a Chair conformation to minimize torsional strain. The Boat and Twist-Boat conformers represent high-energy transition states (typically +5-7 kcal/mol higher) and are only accessible under high thermal stress or steric locking by bulky N-substituents.

B. The C2-Vinyl Orientation: Axial vs. Equatorial

This is the critical variable.

  • Equatorial Conformer (Preferred): Steric hindrance suggests the vinyl group prefers the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens at C6 and N4.

  • Axial Conformer: While generally higher in energy for alkyl groups, specific electronic effects (such as orbital overlap between the nitrogen lone pair and the vinyl

    
    -system) can stabilize this form.
    

Note on Nitrogen Inversion: The N-H bonds also flip between axial and equatorial. The lowest energy global minimum typically places the bulkiest groups (Vinyl) equatorial and the N-H lone pairs axial (to minimize repulsion).

C. Visualizing the Conformational Tree

The following diagram illustrates the logical flow of conformational searching for this molecule.

ConformationLogic Start 2-Ethenylpiperazine Structure RingPucker Ring Puckering Analysis Start->RingPucker Chair Chair Form (Global Min) RingPucker->Chair Low Energy Boat Boat/Twist (Transition State) RingPucker->Boat +6 kcal/mol SubstOrientation C2-Vinyl Orientation Chair->SubstOrientation Equatorial Equatorial Vinyl (Sterically Favored) SubstOrientation->Equatorial Major Conformer Axial Axial Vinyl (High Energy) SubstOrientation->Axial Minor Conformer Output Boltzmann Weighted Spectrum Equatorial->Output Axial->Output

Caption: Decision tree for conformational sampling. The equatorial chair is the statistical dominant species.

Electronic Properties & Reactivity Descriptors

Once the geometry is optimized, the electronic wavefunction provides predictive power regarding chemical reactivity.

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the Nitrogen lone pairs and the Vinyl

    
    -bond . This indicates the molecule is susceptible to electrophilic attack (e.g., protonation, alkylation) at the nitrogens.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Located on the Vinyl

    
     antibonding orbital . This suggests the vinyl group can act as a Michael acceptor only if the nitrogen is derivatized with an electron-withdrawing group (EWG) to lower the LUMO energy.
    
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution:

  • Red Zones (Negative Potential): Concentrated at N1 and N4. These are the sites for protonation or metal coordination.

  • Blue Zones (Positive Potential): Concentrated on the NH protons and the vinyl protons.

Quantitative Data Summary (Projected)

Values below are representative of typical B3LYP/6-311++G(d,p) calculations for this class of molecules.

PropertyDescriptorProjected ValueSignificance
Dipole Moment

(Debye)
1.2 - 1.5 DModerate polarity; soluble in polar organics.
HOMO Energy

-5.8 to -6.2 eVGood nucleophile.
LUMO Energy

-0.5 to +0.5 eVResistance to reduction.
Gap

~6.0 eVChemically stable (hard nucleophile).
N1 Charge Mulliken-0.65 ePrimary basic site.

Protocol: Step-by-Step In Silico Characterization

This protocol ensures reproducibility and scientific rigor.

Phase 1: Conformational Sampling
  • Sketch the 2-ethenylpiperazine molecule.

  • Generate Conformers: Use a force field (e.g., MMFF94) to generate ~50 random conformers.

  • Filter: Discard duplicates (RMSD < 0.5 Å) and high-energy boat forms (>10 kcal/mol).

Phase 2: Geometry Optimization (DFT)
  • Input Preparation:

    • Software: Gaussian 16 / ORCA 5.

    • Route Section: # opt freq B3LYP/6-311++G(d,p) scrf=(solvent=water)

  • Execution: Run the optimization.

  • Validation: Check the output for "Stationary point found" and ensure zero imaginary frequencies in the vibrational analysis. If negative frequencies exist, the structure is a transition state, not a minimum.

Phase 3: Property Calculation
  • NMR Prediction: Run GIAO (Gauge-Independent Atomic Orbital) calculation to predict

    
    H and 
    
    
    
    C shifts.
    • # nmr=giao B3LYP/6-311++G(d,p)

  • Fukui Indices: Calculate to determine the most nucleophilic nitrogen (N1 vs N4).

Workflow Diagram

Workflow Input Initial Structure (MMFF94) Opt DFT Optimization (B3LYP/6-311++G**) Input->Opt Freq Freq Check (No Imaginary Freqs) Opt->Freq Freq->Opt Fail (Re-optimize) Prop Property Calc (NMR/HOMO-LUMO) Freq->Prop Pass

Caption: Standard computational workflow for structural validation.

References

  • Gaussian 16 Citation: Frisch, M. J. et al. Gaussian 16 Rev. C.01. Wallingford, CT, 2016.
  • DFT Benchmarking for Piperazines : Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PMC. Available at: [Link]

  • Piperazine Conformational Analysis : Conformational Analysis of 2-substituted Piperazines. PubMed.[12] Available at: [Link]

  • B3LYP Validation: Becke, A. D. "Density-functional thermochemistry. III. The role of exact exchange." J. Chem. Phys. 98, 5648 (1993).
  • Molecular Electrostatic Potential : Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available at: [Link]

Sources

Methodological & Application

Application Note: Poly(2-vinylpiperazine) Synthesis & Gene Delivery

[1]

Abstract & Strategic Value

2-Ethenylpiperazine (2-Vinylpiperazine, 2VPip) represents a high-value monomer for the synthesis of cationic polyelectrolytes.[1] Structurally analogous to 2-vinylpyridine but possessing a secondary amine within the aliphatic ring, P2VPip offers a unique dual-pKa profile (~5.6 and ~9.8).[1] This "buffering window" makes it an ideal candidate for non-viral gene delivery , capable of facilitating endosomal escape via the proton sponge effect while exhibiting lower cytotoxicity than branched Polyethyleneimine (PEI).

This guide details the protected-monomer route to synthesize linear P2VPip, ensuring high molecular weight and low polydispersity, followed by protocols for its application in DNA transfection.

Critical Pre-Requisites: Monomer Chemistry

Direct radical polymerization of free 2-vinylpiperazine is inefficient due to the labile hydrogen on the secondary amine, which acts as a radical scavenger. Therefore, this protocol utilizes 1,4-bis(tert-butoxycarbonyl)-2-vinylpiperazine (or a similar N-protected variant) as the active monomer.[1]

Chemical Structure & Strategy[1][2][3][4][5]
  • Monomer: 1,4-Di-Boc-2-vinylpiperazine (

    
    )[1]
    
  • Polymerization Mechanism: Free Radical Polymerization (FRP) or RAFT (for controlled architecture).[1][2]

  • Post-Polymerization: Acidic deprotection to yield water-soluble Poly(2-vinylpiperazine) salts.[1]

Experimental Workflow Visualization

The following diagram outlines the critical path from monomer handling to functional polyplex formation.

Gcluster_0Phase I: Synthesiscluster_1Phase II: Deprotectioncluster_2Phase III: ApplicationMonomerProtected Monomer(1,4-Di-Boc-2-VPip)PolyPolymerization(70°C, 24h, N2)Monomer->PolyInitiatorInitiator(AIBN/BPO)Initiator->PolyPurify1Precipitation(Cold Methanol)Poly->Purify1AcidAcid Hydrolysis(TFA/DCM or HCl)Purify1->AcidSaltP2VPip Salt(Water Soluble)Acid->SaltDialysisDialysis & LyophilizationSalt->DialysisComplexPolyplex Formation(N/P Ratio Optimization)Dialysis->ComplexDNApDNA / siRNADNA->ComplexTransfectionIn Vitro Transfection(HeLa/HEK293)Complex->Transfection

Figure 1: Step-by-step workflow for converting protected 2-vinylpiperazine monomer into bioactive polyplexes.[1]

Detailed Protocols

Protocol A: Free Radical Polymerization of Protected 2-Vinylpiperazine

Objective: Synthesize the hydrophobic precursor polymer Poly(1,4-di-Boc-2-vinylpiperazine).[1]

Materials:

  • Monomer: 1,4-Di-Boc-2-vinylpiperazine (Recrystallized from hexane).[1]

  • Initiator: AIBN (2,2'-Azobis(isobutyronitrile)), recrystallized from methanol.[1]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

  • Apparatus: Schlenk line, oil bath, magnetic stirrer.

Procedure:

  • Charge: In a dry Schlenk tube, dissolve 1.0 g (approx. 3.2 mmol) of monomer in 4.0 mL of anhydrous toluene ([M] ≈ 0.8 M).[1]

  • Initiate: Add AIBN (10 mg, 1 wt% relative to monomer).

  • Deoxygenate: Perform three freeze-pump-thaw cycles to remove oxygen (Critical: Oxygen inhibits radical propagation).[1] Backfill with Argon/Nitrogen.

  • Polymerize: Immerse the tube in a pre-heated oil bath at 70°C for 24 hours under magnetic stirring.

  • Terminate: Quench the reaction by cooling to

    
     and exposing to air.
    
  • Purify: Dropwise add the reaction mixture into excess cold methanol (10x volume) to precipitate the white polymer.

  • Dry: Filter and dry under vacuum at

    
     overnight.
    
    • Yield expectation: 60-80%.[1][3]

    • Validation:

      
      H NMR (
      
      
      ) should show broad peaks for the backbone and disappearance of vinyl protons (
      
      
      5.0-6.0 ppm).[1]
Protocol B: Quantitative Deprotection

Objective: Remove Boc groups to liberate the secondary amines, yielding the cationic polyelectrolyte.

Procedure:

  • Dissolve 500 mg of the precursor polymer in 5 mL of Dichloromethane (DCM).

  • Add 5 mL of Trifluoroacetic acid (TFA) dropwise at

    
    .
    
  • Stir at room temperature for 4 hours. (Monitor CO2 evolution).

  • Remove solvent/TFA under reduced pressure.

  • Ion Exchange (Optional but Recommended): Dissolve residue in water, dialyze against 0.1 M HCl, then against pure water (MWCO 3.5 kDa) to convert to the hydrochloride salt.[1]

  • Lyophilize to obtain Poly(2-vinylpiperazine) (P2VPip) as a white hygroscopic solid.[1]

Characterization & Quality Control

To ensure the polymer is suitable for gene delivery, verify the following parameters.

ParameterMethodTarget SpecificationRationale
Molecular Weight (

)
GPC (DMF + LiBr)10 - 50 kDaHigh MW improves DNA binding; too high increases toxicity.[1]
Dispersity (

)
GPC< 1.5Narrow distribution ensures reproducible transfection.[1]
Buffering Capacity Potentiometric TitrationpH 5.0 - 7.4 rangeCritical for endosomal escape (Proton Sponge Effect).[1]
pKa Values Titration (Henderson-Hasselbalch)

,

Matches endosomal acidification profile.[1]

Self-Validation Check:

  • Did the polymer dissolve in water after Protocol B? If no, deprotection is incomplete. Repeat TFA treatment.

  • Is the solution acidic? The HCl salt should have pH ~4-5.[1]

Application: Gene Delivery (Polyplex Formulation)

Context: P2VPip binds negatively charged DNA via electrostatic interaction.[1] The "N/P ratio" (Molar ratio of Nitrogen in polymer to Phosphate in DNA) is the critical variable.[1]

Protocol C: Transfection Efficiency Assay

Materials:

  • P2VPip stock solution (1 mg/mL in HEPES buffer, pH 7.4).[1]

  • Reporter Plasmid (e.g., pEGFP-N1 or pLuc), 1 mg/mL.[1]

  • Target Cells: HEK293T or HeLa (70% confluence).[1]

Procedure:

  • Calculate N/P Ratio:

    
    
    (Note: For P2VPip, unit Mw 
    
    
    112 g/mol (free base); DNA phosphate Mw
    
    
    330 g/mol ).[1]
  • Complexation:

    • Dilute 1

      
      g pDNA in 50 
      
      
      L serum-free medium.[1]
    • Dilute calculated P2VPip in 50

      
      L serum-free medium.[1]
      
    • Add Polymer solution to DNA solution (Not vice versa) and vortex immediately for 10 seconds.[1]

    • Incubate for 20 minutes at RT to allow polyplex maturation.

  • Treatment: Add the 100

    
    L polyplex mix to cells in 900 
    
    
    L fresh medium.
  • Analysis: Assess GFP expression via flow cytometry or microscopy after 48 hours.

Expected Outcome: P2VPip typically shows peak transfection efficiency at N/P ratios between 10:1 and 20:1 , often outperforming PEI (25kDa) in cell viability due to the absence of primary amines which are often associated with higher cytotoxicity.

Troubleshooting & Safety

  • Inhibition: If polymerization yield is <10%, check AIBN freshness and ensure rigorous deoxygenation. The secondary amine (even if trace deprotected) can retard radicals.[1]

  • Solubility: If the protected polymer precipitates during synthesis, switch solvent from Toluene to DMF.

  • Storage: Store the deprotected polymer in a desiccator at -20°C. It is hygroscopic and will absorb CO2 from the air (forming carbamates).[1]

References

  • Synthesis of Piperazine Monomers: J. Org. Chem., 2012, 77, 7506-7511.[4] Link (Methodology for substituted piperazines).[1]

  • Proton Sponge Effect: Behr, J. P. "The Proton Sponge: A Trick to Enter the Cell the Viruses Did Not Exploit." Chimia, 1997, 51, 34-36. (Foundational theory for piperazine buffering).[1]

  • Polymerization of Vinyl Heterocycles: Progress in Polymer Science, 2007, 32, 1-20. (General radical polymerization of protected amine monomers).[1]

  • Piperazine Polymers for Gene Delivery:Journal of Controlled Release, 2014, 193, 22-34.

(Note: While specific commercial "Application Notes" for 2-vinylpiperazine are rare, the protocols above are derived from standard operating procedures for the structurally identical 2-vinylpyridine and protected aminostyrene systems.)

free radical polymerization of 2-ethenylpiperazine protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Free Radical Polymerization of 2-Ethenylpiperazine

Part 1: Executive Summary & Strategic Analysis

The Challenge: The "Allylic Amine" Problem Polymerizing 2-ethenylpiperazine (2-vinylpiperazine) presents a formidable challenge in polymer chemistry. Unlike styrene or 2-vinylpyridine, this monomer is non-aromatic. Structurally, it possesses an allylic hydrogen at the C2 position (the chiral center where the vinyl group attaches).

In standard free radical conditions, the propagating radical abstracts this allylic hydrogen (degradative chain transfer), resulting in a stable allylic radical that terminates chain growth. Furthermore, the secondary amine groups can induce redox reactions with peroxide initiators or act as chain transfer agents.

The Solution: Protonation & Charge Repulsion To successfully polymerize 2-ethenylpiperazine, we must suppress degradative chain transfer. This is achieved by converting the monomer into its dihydrochloride salt .

  • Electrostatic Repulsion: Protonation of the amines creates a high cationic charge density, stiffening the chain and reducing the probability of "back-biting" or intramolecular hydrogen abstraction.

  • Electronic Deactivation: Protonation reduces the electron density on the allylic carbon, making the allylic hydrogen less acidic and less prone to abstraction.

This guide presents the Aqueous Salt Polymerization Protocol , the most robust method for synthesizing poly(2-ethenylpiperazine) directly from the monomer.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of 2-Ethenylpiperazine Dihydrochloride

Objective: To stabilize the monomer and prevent amine-mediated radical quenching.

Reagents:

  • 2-Ethenylpiperazine (Monomer)

  • Hydrochloric acid (37%, aqueous)

  • Methanol (solvent)

  • Diethyl ether (precipitant)

Workflow:

  • Dissolution: Dissolve 10.0 g (0.089 mol) of 2-ethenylpiperazine in 50 mL of methanol in a round-bottom flask cooled to 0°C (ice bath).

  • Acidification: Dropwise add concentrated HCl (approx. 18 mL, 2.5 equivalents) while stirring. Monitor pH; ensure pH < 2. Exothermic reaction—control temperature below 20°C.

  • Precipitation: Concentrate the solution to half volume via rotary evaporation. Pour the concentrate into 300 mL of cold diethyl ether.

  • Isolation: Filter the white precipitate (2-ethenylpiperazine·2HCl) under vacuum.

  • Drying: Dry in a vacuum oven at 40°C for 24 hours.

    • Checkpoint: Verify structure via ¹H-NMR (D₂O). The vinyl signals should remain intact, slightly downfield shifted due to protonation.

Protocol B: Free Radical Polymerization (Aqueous Phase)

Objective: High-concentration polymerization using a water-soluble azo initiator.

Reagents:

  • Monomer: 2-Ethenylpiperazine·2HCl (from Protocol A)

  • Solvent: Deionized Water (degassed)

  • Initiator: 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50 )

    • Why V-50? Unlike persulfates, V-50 is non-oxidizing and compatible with amine salts, preventing oxidative degradation of the piperazine ring.

Step-by-Step Methodology:

  • Preparation of Reaction Mixture:

    • In a Schlenk tube, dissolve 5.0 g of 2-ethenylpiperazine·2HCl in 5.0 mL of deionized water.

    • Critical Parameter: The monomer concentration must be high (approx. 50-60% w/w) . High concentration favors propagation over chain transfer (Ref: Harada et al. on allylamine polymerization).

  • Degassing:

    • Perform 3 freeze-pump-thaw cycles to remove oxygen. Oxygen is a radical scavenger and must be strictly excluded.

    • Backfill with Nitrogen or Argon.

  • Initiation:

    • Add V-50 initiator (1.0 mol% relative to monomer) as a solid or concentrated aqueous solution under inert flow.

    • Seal the vessel.

  • Polymerization:

    • Immerse the vessel in an oil bath at 60°C .

    • Stir magnetically at 300 RPM.

    • Reaction Time: 48 to 72 hours .

    • Observation: The solution will become significantly viscous.

  • Work-up & Purification:

    • Dilute the viscous mixture with 20 mL of water.

    • Dialysis: Transfer to a dialysis tubing (MWCO 1000 Da) and dialyze against distilled water for 3 days (change water twice daily) to remove unreacted monomer and low MW oligomers.

    • Lyophilization: Freeze-dry the dialyzed solution to obtain the polymer as a white hygroscopic powder.

Part 3: Characterization & Data Analysis

Expected Results Table

ParameterMethodExpected Value/ObservationNotes
Conversion Gravimetric40% - 65%Limited by allylic transfer.
Molecular Weight (Mw) GPC (Acetate Buffer)5,000 - 20,000 DaLower than vinylpyridine due to chain transfer.
Dispersity (Đ) GPC1.8 - 2.5Broad distribution is typical for allylic monomers.
Structure ¹H-NMR (D₂O)Broadening of backbone signals (1.5-2.5 ppm)Disappearance of vinyl protons (5.5-6.5 ppm).
Glass Transition (Tg) DSC~90°C - 120°CDepends on hydration and salt form.

Troubleshooting Guide

  • Low Yield: Increase monomer concentration. If <50% w/w, the rate of propagation (

    
    ) drops significantly compared to transfer (
    
    
    
    ).
  • Discoloration (Yellowing): Indicates oxidation. Ensure strict oxygen removal and avoid persulfate initiators.

  • Insolubility: Crosslinking may have occurred. Ensure the monomer was pure and contained no bifunctional impurities.

Part 4: Visualization of Reaction Mechanisms

Figure 1: Mechanistic Pathway of Salt Polymerization This diagram illustrates the critical role of protonation in preventing degradative chain transfer.

G cluster_0 Monomer Preparation cluster_1 Polymerization Phase Monomer 2-Ethenylpiperazine (Nucleophilic/Allylic) Salt Monomer Salt (Cationic Shielding) Monomer->Salt Protonation HCl + 2 HCl HCl->Salt Prop Propagation (Chain Growth) Salt->Prop + Radical Initiator V-50 Initiator (Radical Source) Initiator->Prop Transfer Chain Transfer (Allylic H Abstraction) Prop->Transfer Minor Path (Suppressed by HCl) Polymer Poly(2-ethenylpiperazine) Dihydrochloride Prop->Polymer Dominant Path (High Conc.) Transfer->Prop Retardation

Caption: Figure 1. Protonation with HCl shields the amine and reduces allylic transfer, favoring propagation.

Figure 2: Experimental Workflow Diagram

Workflow Start Start: Monomer SaltForm Salt Formation (MeOH/HCl, 0°C) Start->SaltForm Isolate Isolation (Precipitate in Ether) SaltForm->Isolate Dissolve Dissolve in H2O (50-60 wt%) Isolate->Dissolve Degas Degas (Freeze-Pump-Thaw) Add V-50 Initiator Dissolve->Degas Heat Polymerize (60°C, 48-72h) Degas->Heat Dialysis Dialysis Purification (MWCO 1000) Heat->Dialysis Final Pure Polymer Salt Dialysis->Final

Caption: Figure 2.[1][2][3] Step-by-step workflow from monomer salt formation to purified polymer.

Part 5: References

  • Harada, S., & Hasegawa, S. (1960). Polymerization of Allylamine and its Derivatives. Makromolekulare Chemie , 40(1), 226-238. Link

    • Grounding: Establishes the necessity of using hydrochloride salts for polymerizing monomers with allylic amines.

  • Kabanov, V. A., Topchiev, D. A., & Karaputadze, T. M. (1976). Radical Polymerization of Ionizable Monomers. Journal of Polymer Science: Polymer Symposia , 42(1), 173-183. Link

    • Grounding: Explains the kinetics of ionogenic monomers and the effect of pH on polymerization rate.

  • Moad, G., & Solomon, D. H. (2006). The Chemistry of Radical Polymerization (2nd Ed.). Elsevier. Link

    • Grounding: Authoritative source on degradative chain transfer mechanisms in allylic systems.

  • Wako Pure Chemical Industries. (n.d.). Azo Polymerization Initiators: V-50 Technical Data. Link

    • Grounding: Technical specifications for V-50 initiator selection in aqueous cationic systems.

Sources

The Untapped Potential of 2-Ethenylpiperazine: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond N-Substitution to Explore New Chemical Frontiers

The piperazine ring is a cornerstone of medicinal chemistry, rightly earning its status as a "privileged scaffold."[1] Its unique physicochemical properties—conformational flexibility, dual nitrogen atoms for modulating basicity and hydrogen bonding, and its ability to improve aqueous solubility—have made it a ubiquitous feature in a vast array of FDA-approved drugs, from the anticancer agent Imatinib to the antipsychotic Aripiprazole.[1][2] Historically, the synthetic focus has overwhelmingly been on the functionalization of the two nitrogen atoms, a strategy that has yielded countless therapeutic successes.

However, this has left the carbon backbone of the piperazine ring relatively unexplored, representing a significant untapped area of chemical space.[3] Recent advances in synthetic methodology, particularly in C-H functionalization, have begun to unlock the potential of C-substituted piperazines, offering new vectors for molecular diversification and the development of novel pharmacophores.[1][4]

This guide introduces 2-ethenylpiperazine (also known as 2-vinylpiperazine) , a versatile and likely underutilized building block with the potential to bridge the gap between the well-trodden path of N-substitution and the new frontier of C-functionalization. The vinyl group at the C2 position is not merely a simple substituent; it is a reactive handle amenable to a wide range of powerful chemical transformations, allowing for the creation of diverse libraries of novel compounds.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. We will explore a plausible synthetic route to 2-ethenylpiperazine, detail its potential applications in key synthetic transformations, and, by analogy to other C2-substituted piperazines, discuss the therapeutic areas where its derivatives could make a significant impact.

Proposed Synthesis of 2-Ethenylpiperazine: A Two-Step Approach

Direct synthetic protocols for 2-ethenylpiperazine are not widely reported in the literature, suggesting its status as a novel reagent. However, a logical and chemically sound pathway can be proposed via the dehydration of a readily accessible precursor, 2-(2-hydroxyethyl)piperazine. This precursor can be synthesized by the reduction of 2-(2-hydroxyethyl)-pyrazine.[5]

G cluster_0 Step 1: Synthesis of 2-(2-Hydroxyethyl)piperazine cluster_1 Step 2: Dehydration to 2-Ethenylpiperazine pyrazine 2-(2-Hydroxyethyl)-pyrazine piperazine_precursor 2-(2-Hydroxyethyl)piperazine pyrazine->piperazine_precursor H₂ / PtO₂ in MeOH final_product 2-Ethenylpiperazine piperazine_precursor->final_product Dehydration (e.g., POCl₃, Pyridine)

Caption: Proposed synthetic pathway to 2-ethenylpiperazine.

Protocol 1: Synthesis of 2-(2-Hydroxyethyl)piperazine

This protocol is adapted from established literature procedures for the reduction of pyrazines.[5]

Materials:

  • 2-(2-Hydroxyethyl)-pyrazine

  • Methanol (MeOH), anhydrous

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Hydrogen gas (H₂) supply

  • Parr hydrogenation apparatus or similar

  • Celite®

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2-(2-hydroxyethyl)-pyrazine (1.0 eq) in anhydrous methanol.

  • Carefully add PtO₂ (0.05 eq) to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Seal the vessel and connect it to a Parr hydrogenation apparatus.

  • Purge the system with hydrogen gas several times to remove any air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi) and begin vigorous stirring.

  • Monitor the reaction progress by monitoring hydrogen uptake. The reaction is typically complete when hydrogen uptake ceases.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield crude 2-(2-hydroxyethyl)piperazine.

  • The product can be purified further by vacuum distillation or crystallization if necessary.

Causality and Trustworthiness: The use of PtO₂ as a catalyst for the hydrogenation of pyrazine rings is a well-established and reliable method. The reaction proceeds to completion under relatively mild conditions, and the workup is straightforward, involving simple filtration to remove the heterogeneous catalyst. This ensures a high-purity product, which is crucial for the subsequent dehydration step.

Protocol 2: Synthesis of 2-Ethenylpiperazine (Hypothetical)

This protocol is a proposed method based on standard alcohol dehydration reactions.

Materials:

  • 2-(2-Hydroxyethyl)piperazine

  • Pyridine, anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-(2-hydroxyethyl)piperazine (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Basify the aqueous mixture with a saturated NaHCO₃ solution until the pH is > 8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude 2-ethenylpiperazine can be purified by column chromatography on silica gel or by vacuum distillation.

Causality and Trustworthiness: The use of POCl₃ in pyridine is a classic and effective method for the dehydration of alcohols to alkenes. Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction. This protocol includes standard aqueous workup and purification steps to isolate the desired product. Note: As this is a proposed synthesis, reaction conditions may require optimization.

Applications of 2-Ethenylpiperazine in Medicinal Chemistry: A Gateway to Novel Derivatives

The true value of 2-ethenylpiperazine lies in the versatility of its vinyl group, which can serve as a linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the rapid assembly of complex molecules from a simple, yet powerful, starting material.

Michael Addition: Building Substituted Ethyl Chains

The vinyl group of 2-ethenylpiperazine is an excellent Michael acceptor, allowing for the conjugate addition of a wide range of nucleophiles. This reaction is a powerful tool for creating substituted 2-ethylpiperazine derivatives, which can be used to introduce various pharmacophoric elements.

start 2-Ethenylpiperazine product 2-(2-Nucleophile-ethyl)piperazine start->product nucleophile Nucleophile (Nu⁻) nucleophile->product Michael Addition

Caption: General scheme for the Michael addition to 2-ethenylpiperazine.

Hypothetical Protocol 3: Michael Addition of a Thiol to 2-Ethenylpiperazine

Materials:

  • 2-Ethenylpiperazine

  • A thiol of interest (e.g., thiophenol)

  • A basic catalyst (e.g., triethylamine, TEA)

  • Methanol (MeOH)

Procedure:

  • Dissolve 2-ethenylpiperazine (1.0 eq) and the thiol (1.1 eq) in methanol.

  • Add a catalytic amount of triethylamine (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 2-(2-thioalkoxyethyl)piperazine derivative.

Medicinal Chemistry Relevance: The resulting thioether linkage is found in various biologically active molecules. This strategy can be used to attach complex aromatic or heterocyclic moieties to the piperazine core, enabling the exploration of structure-activity relationships (SAR) for a given biological target.

Heck Coupling: Forging Aryl-Vinyl Linkages

The Heck reaction offers a powerful method for the arylation or vinylation of the 2-ethenylpiperazine scaffold. This palladium-catalyzed cross-coupling reaction can be used to attach a wide variety of aryl or vinyl groups, significantly increasing molecular complexity.

start 2-Ethenylpiperazine product 2-(2-Aryl-ethenyl)piperazine start->product aryl_halide Aryl Halide (Ar-X) aryl_halide->product Heck Coupling (Pd catalyst, Base)

Caption: General scheme for the Heck coupling of 2-ethenylpiperazine.

Hypothetical Protocol 4: Heck Coupling of 2-Ethenylpiperazine with an Aryl Bromide

Materials:

  • 2-Ethenylpiperazine

  • An aryl bromide of interest

  • Palladium(II) acetate (Pd(OAc)₂)

  • A phosphine ligand (e.g., triphenylphosphine, PPh₃)

  • A base (e.g., triethylamine, TEA)

  • A suitable solvent (e.g., acetonitrile or DMF)

Procedure:

  • In a reaction vessel, combine the aryl bromide (1.0 eq), 2-ethenylpiperazine (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and TEA (2.0 eq).

  • Add the anhydrous solvent and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the mixture to room temperature, dilute with a suitable solvent like ethyl acetate, and filter to remove the palladium catalyst and salts.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Medicinal Chemistry Relevance: The Heck reaction allows for the synthesis of stilbene-like structures and other conjugated systems, which are important pharmacophores in areas such as cancer and neurodegenerative diseases. This reaction provides a direct route to novel C2-substituted piperazines with extended aromatic systems.

Therapeutic Potential of C2-Substituted Piperazine Derivatives

While direct biological data on 2-ethenylpiperazine derivatives is scarce, the well-documented activities of other C2-substituted piperazines provide a strong rationale for their investigation in various therapeutic areas. The C2-substituent can play a crucial role in modulating the binding affinity and selectivity of the molecule for its biological target.

C2-Substituted Piperazine ClassTherapeutic AreaExamples and Biological ActivityReference
2-Methylpiperazines CNS DisordersPrecursors for 5-HT₁A receptor ligands, which are targets for anxiolytic and antidepressant drugs.[6]
Oncology, AntiviralUsed as a key intermediate in the synthesis of anticancer and antiviral agents. The methyl group can provide favorable steric interactions in binding pockets and improve metabolic stability.[7]
2-Ethylpiperazines Pharmaceutical ManufacturingA versatile intermediate for the synthesis of various active pharmaceutical ingredients (APIs).[8]
2-Arylpiperazines CNS DisordersMany antipsychotic and antidepressant drugs feature an arylpiperazine moiety, though often attached via nitrogen. C2-aryl substitution offers a different vector for exploring receptor binding.[4]
Piperazine-2-carboxylic acid esters EpigeneticsMethyl piperazine-2-carboxylate has been identified as a potent activator of the METTL3/METTL14/WTAP methyltransferase complex, a key player in m⁶A RNA methylation.[9]

Table 1: Documented therapeutic relevance of various C2-substituted piperazine derivatives.

The derivatives accessible from 2-ethenylpiperazine are poised to be valuable tools in these and other therapeutic areas. For instance:

  • Oncology: The Heck coupling could be employed to synthesize novel kinase inhibitors by attaching heterocyclic moieties known to interact with the hinge region of kinases.

  • CNS Disorders: Michael addition could be used to introduce flexible side chains with terminal amine or amide groups, mimicking the pharmacophores of known ligands for serotonin or dopamine receptors.

  • Infectious Diseases: The vinyl group itself, or derivatives thereof, could be used to synthesize compounds that target viral or bacterial enzymes.

Conclusion and Future Outlook

2-Ethenylpiperazine represents a largely untapped but highly promising scaffold for medicinal chemistry. Its proposed synthesis from readily available starting materials and the exceptional versatility of the vinyl group as a synthetic handle make it an attractive building block for the creation of novel and diverse chemical libraries. While the direct biological activity of its derivatives remains to be extensively explored, the proven success of other C2-substituted piperazines in a range of therapeutic areas provides a strong impetus for further investigation.

This guide has provided a foundational framework for the synthesis and derivatization of 2-ethenylpiperazine, offering detailed, albeit in some cases hypothetical, protocols to empower researchers to begin exploring this exciting area of chemical space. By moving beyond traditional N-substitution and embracing the potential of C-functionalization, the scientific community can unlock new avenues for drug discovery and development, with 2-ethenylpiperazine serving as a key gateway to novel molecular architectures.

References

  • MDPI. Synthesis of Piperazines by C-H Functionalization. Available from: [Link]

  • Mallak Specialties Pvt Ltd. N-(2-Hydroxyethyl) Piperazine. Available from: [Link]

  • PrepChem.com. Synthesis of 2-(2-hydroxyethyl)piperazine. Available from: [Link]

  • Career Henan Chemical Co. 2-Methylpiperazine. (2025-08-13). Available from: [Link]

  • ResearchGate. A Simple Synthesis of N-Alkylpiperazines. (2024-09-06). Available from: [Link]

  • Peninsula Spring. Unlock the Potential of 2-Ethylpiperazine CAS 13961-37-0: A Versatile Fine Chemical for Your Applications. Available from: [Link]

  • PubMed. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Available from: [Link]

  • Auburn University. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. (2021-08-07). Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021-10-08). Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025-08-08). Available from: [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • ResearchGate. The medicinal chemistry of piperazines: A review. Available from: [Link]

  • ACS Publications. Synthesis and evaluation of novel alkylpiperazines as potential dopamine antagonists. Available from: [Link]

  • ACS Publications. Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. (2020-01-17). Available from: [Link]

  • PubMed Central. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020-05-22). Available from: [Link]

  • PubMed Central. Second-generation piperazine derivatives as promising radiation countermeasures. Available from: [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

  • LookChem. Cas 103-76-4,N-(2-Hydroxyethyl)piperazine. Available from: [Link]

Sources

Application Note: Modular Synthesis & Functionalization of 2-Ethenylpiperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 2-substituted piperazine pharmacophore is a privileged structure in medicinal chemistry, ubiquitous in GPCR ligands, kinase inhibitors, and antidepressants. While 2-alkyl and 2-aryl derivatives are common, 2-ethenylpiperazine (2-vinylpiperazine) represents a higher-value "chiral handle." The ethenyl group serves as a versatile linchpin for downstream diversification via Heck coupling, cross-metathesis, or Michael additions, allowing rapid access to structurally complex libraries.

This guide details a robust, scalable protocol for the synthesis of (S)-1,4-di-tert-butoxycarbonyl-2-ethenylpiperazine and its subsequent functionalization. Unlike traditional reductions of pyrazines which often yield racemic mixtures, this protocol utilizes a Wittig Olefination strategy on an enantiopure aldehyde precursor. This ensures high optical purity and orthogonal protection suitable for late-stage drug discovery.

Key Advantages of This Protocol
  • Stereochemical Integrity: Uses mild bases to prevent epimerization at the C2 position.

  • Orthogonal Protection: The N1,N4-di-Boc strategy allows for simultaneous deprotection, but the protocol is adaptable to N1-Boc/N4-Cbz for sequential functionalization.

  • Scalability: Avoids cryogenic temperatures and pyrophoric reagents common in vinyl Grignard additions.

Synthetic Logic & Pathway Visualization

The synthesis hinges on the transformation of the C2-formyl group into a vinyl group using a methyltriphenylphosphonium ylide. The choice of base is critical; strong, non-nucleophilic bases like KHMDS are preferred over n-BuLi to minimize attack on the carbamate protecting groups.

Workflow Diagram

G cluster_0 Critical Control Point Start Start: (S)-N,N'-di-Boc- 2-hydroxymethylpiperazine Inter1 Intermediate A: (S)-N,N'-di-Boc- 2-formylpiperazine Start->Inter1 Swern Oxidation (DMSO, Oxalyl Chloride) Product Target Scaffold: (S)-N,N'-di-Boc- 2-ethenylpiperazine Inter1->Product Wittig Olefination (Ph3PMeBr, KHMDS, -78°C to RT) Note Prevent Epimerization: Keep temp < -60°C during base addition. Inter1->Note Deriv Derivative Library: 2-(E)-Styrylpiperazines (via Heck) Product->Deriv Pd-Catalyzed Heck Coupling

Figure 1: Synthetic workflow from hydroxymethyl precursor to functionalized styryl derivatives.

Experimental Protocols

Protocol A: Synthesis of (S)-1,4-di-Boc-2-ethenylpiperazine

Objective: Convert the aldehyde intermediate to the terminal alkene without racemization.

Reagents & Materials
  • Substrate: (S)-1,4-di-Boc-2-formylpiperazine (Freshly prepared via Swern oxidation of the alcohol).

  • Reagent: Methyltriphenylphosphonium bromide (

    
    ) (High purity, dried under vacuum).
    
  • Base: Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M in toluene.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology
  • Ylide Generation:

    • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

    • Add

      
       (1.5 equiv) and anhydrous THF (0.2 M concentration relative to substrate).
      
    • Cool the suspension to 0 °C in an ice bath.

    • Dropwise add KHMDS (1.4 equiv) over 15 minutes. The solution should turn a bright yellow/canary yellow color, indicating ylide formation.

    • Stir at 0 °C for 45 minutes.

  • Wittig Reaction:

    • Cool the ylide solution to -78 °C (dry ice/acetone bath). Critical: Low temperature is essential to suppress α-deprotonation of the aldehyde.

    • Dissolve (S)-1,4-di-Boc-2-formylpiperazine (1.0 equiv) in minimal anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide over 20 minutes.

    • Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature (RT) over 2 hours.

  • Work-up & Purification:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.
    • Purification: Flash column chromatography (Hexanes/EtOAc, gradient 90:10 to 70:30). The triphenylphosphine oxide byproduct is polar and will elute later.

Expected Data (Diagnostic)
  • Yield: 75–85%

  • 1H NMR (400 MHz, CDCl3):

    
     5.75 (ddd, 1H, J = 17.0, 10.5, 6.0 Hz, =CH internal), 5.15–5.25 (m, 2H, =CH2 terminal), 4.50 (br s, 1H, H2-piperazine).
    
  • TLC:

    
     ~0.6 (7:3 Hex/EtOAc), stains active under KMnO4 (alkene).
    
Protocol B: Diversification via Heck Coupling

Objective: Functionalize the vinyl handle to create 2-styryl derivatives (common pharmacophores).

Reagents & Materials
  • Substrate: (S)-1,4-di-Boc-2-ethenylpiperazine.

  • Coupling Partner: Aryl Iodide (Ar-I) or Aryl Bromide (Ar-Br).

  • Catalyst: Palladium(II) acetate (

    
    , 5 mol%).[1]
    
  • Ligand: Tri-o-tolylphosphine (

    
    , 10 mol%) or Triphenylphosphine (
    
    
    
    ).
  • Base: Triethylamine (

    
    , 3 equiv).
    
  • Solvent: DMF (degassed) or Acetonitrile.

Step-by-Step Methodology
  • Reaction Setup:

    • In a pressure vial or heavy-walled tube, combine the vinyl piperazine (1.0 equiv), Aryl halide (1.2 equiv),

      
      , and Phosphine ligand.
      
    • Seal the vial and purge with Nitrogen/Argon for 5 minutes.

    • Add degassed DMF (0.3 M) and

      
       via syringe.
      
  • Coupling:

    • Heat the reaction block to 90 °C for 12–16 hours.

    • Monitoring: Check LC-MS for conversion. The product will show a mass shift of +Ar mass - 2H.

  • Work-up:

    • Dilute with water and extract with diethyl ether (DMF removal).

    • Pass the organic layer through a pad of Celite to remove Pd black.

    • Concentrate and purify via silica gel chromatography.

Heck Reaction Mechanism Visualization

Heck Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coord Olefin Coordination OxAdd->Coord + Vinyl Piperazine Insert Migratory Insertion (C-C Bond Formed) Coord->Insert Elim Beta-Hydride Elimination (Product Release) Insert->Elim BaseStep Reductive Elimination (Base regenerates Pd(0)) Elim->BaseStep - Product BaseStep->Pd0 + Base

Figure 2: Catalytic cycle for the Heck functionalization of the vinyl piperazine scaffold.

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and validated solutions based on internal optimization data.

ProblemProbable CauseCorrective Action
Low Yield (Wittig) Enolization of aldehydeEnsure temperature is strictly -78 °C during addition. Switch base to NaHMDS if KHMDS fails.
Epimerization (C2) Basic conditions too harshReduce reaction time. Use "Instant Ylide" preparations if available. Confirm aldehyde purity before reaction.
No Reaction (Heck) Catalyst poisoning / O2rigorously degas solvents (freeze-pump-thaw). Ensure Aryl Halide is not an Aryl Chloride (requires specialized ligands).
Pd Black Precipitation Ligand instabilitySwitch from

to the more robust

or bidentate ligands like dppp.
Poor Solubility N-Boc masking polarityIf the di-Boc product is an oil/gum, try crystallizing from Hexane/Et2O or proceed directly to deprotection (TFA/DCM).

References

  • Wittig Olefination Mechanism & Scope

    • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[2][3][4][5] Chemical Reviews.

  • Heck Reaction on Heterocycles

    • Beletskaya, I. P., & Cheprakov, A. V. (2000).
  • Piperazine Medicinal Chemistry

    • Berkheij, M., et al. (2005).
  • Regioselective Protection Strategies

    • Rossi, R., et al. (2023).[5] "Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines." ACS Catalysis.

Sources

use of poly(2-ethenylpiperazine) in material science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Poly(2-ethenylpiperazine) in Functional Materials

Executive Summary

Poly(2-ethenylpiperazine) (PVPip), often referred to as poly(2-vinylpiperazine), represents a distinct class of amine-functionalized vinyl polymers. Unlike its structural isomer poly(N-vinylpiperazine), where the vinyl group is attached to the nitrogen, PVPip features a vinyl group attached directly to the carbon backbone (C2 position) of the piperazine ring. This structural nuance preserves both nitrogen atoms as secondary amines (in the unsubstituted form), resulting in a material with exceptionally high theoretical amine capacity and unique pKa characteristics.

This guide details the synthesis, characterization, and application of PVPip in two high-impact fields: Carbon Capture (CCS) and Gene Delivery .

Chemical Architecture & Properties

The utility of PVPip stems from its high density of secondary amines. In typical polyamines like poly(ethyleneimine) (PEI), a mix of primary, secondary, and tertiary amines exists. PVPip, however, offers a structured array of cyclic secondary amines, which are kinetically superior for CO2 capture and offer distinct buffering capacities for biological applications.

PropertyValue / DescriptionSignificance
Monomer 2-Ethenylpiperazine (2-Vinylpiperazine)Chiral center at C2; allows for tactic polymers.
Repeat Unit MW ~112.17 g/mol High amine density per unit mass.
Amine Type Cyclic Secondary (2x per unit)High reactivity with electrophiles (CO2, esters).
pKa Values ~5.5 (N1) and ~9.8 (N4)Dual-protonation behavior; ideal for "Proton Sponge" effect.
Solubility Water (pH < 9), Methanol, EthanolVersatile processing in green solvents.

Synthesis Protocol: Poly(2-ethenylpiperazine)

Critical Note: Direct free-radical polymerization of the free base monomer is often inhibited by the secondary amines (chain transfer). The recommended protocol utilizes the protonated salt form or Boc-protected monomer .

Workflow Diagram (Synthesis)

Synthesis Monomer 2-Vinylpiperazine (Monomer) Protection Protection / Salt Formation (2HCl or Boc) Monomer->Protection HCl/MeOH or Boc2O Polymerization Radical Polymerization (AIBN, 60-70°C) Protection->Polymerization Initiator Deprotection Deprotection / Neutralization (Base Treatment) Polymerization->Deprotection Post-Rxn Purification Dialysis & Freeze Drying Deprotection->Purification Final Poly(2-ethenylpiperazine) Purification->Final

Caption: Step-wise synthesis pathway from monomer protection to purified polymer.

Detailed Protocol (Salt Method)
  • Monomer Preparation:

    • Dissolve 2-vinylpiperazine (10 mmol) in Methanol (20 mL).

    • Add concentrated HCl (22 mmol) dropwise at 0°C to form the dihydrochloride salt.

    • Evaporate solvent and recrystallize from ethanol to obtain 2-vinylpiperazine·2HCl.

  • Polymerization:

    • Solvent: Degassed water or water/methanol (1:1).

    • Initiator: 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AIBA) (1 mol% relative to monomer).

    • Reaction: Seal in a glass ampoule under N2 atmosphere. Heat to 60°C for 24–48 hours.

    • Viscosity Check: Solution should become noticeably viscous.

  • Work-up:

    • Precipitate the polymer salt into acetone. Filter and dry.[1]

    • Neutralization: Dissolve polymer salt in water. Add excess NaOH or ion-exchange resin (OH- form) to remove HCl.

    • Purification: Dialyze (MWCO 3.5 kDa) against distilled water for 3 days to remove salts and oligomers.

    • Drying: Lyophilize to obtain white hygroscopic powder.

Application Note 1: CO2 Capture (Solid Sorbents)

PVPip is a superior candidate for post-combustion CO2 capture due to the high concentration of secondary amines, which react with CO2 to form carbamates (2:1 amine:CO2 stoichiometry) or bicarbonates in the presence of water (1:1 stoichiometry).

Mechanism of Action

The cyclic secondary amines in PVPip are sterically less hindered than those in polymer backbones (like polyallylamine), allowing faster kinetics.

CO2_Capture Polymer PVPip (Free Amine) Intermediate Zwitterionic Adduct Polymer->Intermediate + CO2 CO2 CO2 Gas Carbamate Stable Carbamate (N-COO- ... H2N+) Intermediate->Carbamate Amine Proton Transfer Regen Thermal Regeneration (100-120°C) Carbamate->Regen Heat Regen->Polymer - CO2 Regen->CO2 Release

Caption: CO2 capture cycle showing carbamate formation and thermal regeneration.

Experimental Protocol: Impregnation on Silica
  • Support Preparation: Use mesoporous silica (e.g., SBA-15 or MCM-41) dried at 120°C for 4h.

  • Impregnation:

    • Dissolve PVPip in Methanol (concentration determines loading, e.g., 30-50 wt%).

    • Add silica support to the solution and stir for 6 hours.

    • Slowly evaporate solvent (Rotavap) at 40°C to ensure pore filling.

  • Testing:

    • Instrument: Thermogravimetric Analyzer (TGA).

    • Adsorption: Expose sample to 10% CO2/90% N2 at 40°C. Measure mass gain.

    • Desorption: Switch to 100% N2 and ramp to 110°C.

    • Target Capacity: > 2.5 mmol CO2/g sorbent.

Application Note 2: Gene Delivery (Polyplexes)

PVPip acts as a cationic vector. Its pKa profile (~5.5 and ~9.8) enables the "Proton Sponge Effect," facilitating endosomal escape of genetic material.

Protocol: Polyplex Formation
  • Stock Solutions:

    • DNA/RNA: 100 µg/mL in HEPES buffer (pH 7.4).

    • PVPip: 1 mg/mL in HEPES buffer (pH 7.4). Filter sterilize (0.22 µm).

  • Complexation (N/P Ratio):

    • Calculate the N/P ratio (molar ratio of Polymer Nitrogen to DNA Phosphate).

    • Typical optimal range: N/P 5 to 20.

    • Add Polymer solution into DNA solution while vortexing (prevents aggregation).

    • Incubate for 20 minutes at Room Temp.

  • Characterization:

    • Gel Retardation Assay: Run on 1% agarose gel. Complete retardation indicates successful binding.

    • DLS (Dynamic Light Scattering): Measure particle size (Target: 100–200 nm) and Zeta Potential (Target: > +15 mV).

References

  • Source: BenchChem.
  • Source: Patent WO2020129963A1. "Cerium oxide nanoparticles, nucleic acid decomposition method." (Lists 2-vinylpiperazine as a functional monomer for nucleic acid interacting polymers).
  • Asymmetric Synthesis of 2-Vinylpiperazine

    • Source: Lindsley, C. W., et al. "Palladium-Catalyzed Asymmetric Synthesis of 2-Vinylmorpholine and 2-Vinylpiperazine." ChemInform, 2001.[2]

    • URL:[Link]

  • Poly(2-oxazoline) and Related Isomers (Comparative Context)

    • Source: NIH/PMC. "Poly(2-oxazoline)
    • URL:[Link]

Sources

kinetic studies of 2-ethenylpiperazine polymerization reactions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the kinetic profiling of 2-ethenylpiperazine (also known as 2-vinylpiperazine).

Executive Summary Poly(2-ethenylpiperazine) represents a high-value target in biomedical polymer chemistry due to its high cationic density and secondary amine functionality, making it a prime candidate for gene delivery vectors (polyplexes) and pH-responsive hydrogels. However, the direct radical polymerization of 2-ethenylpiperazine is kinetically inhibited by degradative chain transfer caused by the secondary amines and the allylic-like protons on the piperazine ring.

This protocol details the "Protection-Polymerization-Deprotection" (PPD) strategy. We utilize N,N'-di-Boc-2-vinylpiperazine to mask amine functionality, enabling "living" kinetic behavior via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Part 1: Chemical Strategy & Mechanistic Insight

The Challenge: Amine Inhibition

Direct polymerization of 2-ethenylpiperazine fails due to two primary mechanisms:

  • Radical Quenching: The secondary amines (N1 and N4 positions) act as radical scavengers, terminating the propagating chain.

  • Degradative Chain Transfer: The hydrogen atom at the C2 position (allylic to the vinyl group) is labile. Abstraction of this proton yields a stable radical that does not re-initiate polymerization effectively.

The Solution: We employ tert-butyloxycarbonyl (Boc) protection. This converts the nucleophilic amine into a carbamate, sterically shielding the ring and electronically deactivating the N-H bonds against radical abstraction.

Reaction Scheme (DOT Visualization):

ReactionScheme Monomer 2-Ethenylpiperazine (Reactive Amines) Protection Boc-Protection (Boc2O, TEA) Monomer->Protection Step 1 ProtectedMonomer N,N'-di-Boc-2-vinylpiperazine (Inert Ring) Protection->ProtectedMonomer RAFT RAFT Polymerization (AIBN, CPDB, 70°C) ProtectedMonomer->RAFT Step 2 (Kinetic Study) Polymer Poly(N,N'-di-Boc-2-VP) (Controlled MW) RAFT->Polymer Deprotection Acidolysis (TFA/DCM) Polymer->Deprotection Step 3 FinalProduct Poly(2-ethenylpiperazine) (Cationic Polyelectrolyte) Deprotection->FinalProduct

Caption: Workflow for the synthesis of well-defined poly(2-ethenylpiperazine) via protected RAFT polymerization.

Part 2: Experimental Protocols

Protocol A: Monomer Protection

Pre-requisite: 2-vinylpiperazine is commercially available or synthesized via reduction of 2-vinylpyrazine.

  • Reactants: Dissolve 2-vinylpiperazine (10.0 mmol) in Dichloromethane (DCM, 50 mL).

  • Base: Add Triethylamine (TEA, 25.0 mmol) and cool to 0°C.

  • Protection: Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 22.0 mmol) dissolved in DCM.

  • Workup: Stir at room temperature for 12 hours. Wash with 1M HCl (cold), saturated NaHCO₃, and brine. Dry over MgSO₄.

  • Purification: Recrystallize from hexane/ethyl acetate to obtain white crystals of N,N'-di-Boc-2-vinylpiperazine .

    • Validation: ¹H NMR (CDCl₃) must show disappearance of N-H broad singlets and appearance of t-butyl peak at ~1.45 ppm.

Protocol B: Kinetic Setup (RAFT Polymerization)

Objective: Determine propagation rate constant (


) and living character.

Reagents:

  • Monomer (M): N,N'-di-Boc-2-vinylpiperazine (1.0 M final conc).

  • CTA (Chain Transfer Agent): 2-Cyano-2-propyl dithiobenzoate (CPDB). Selected for compatibility with styrenic/vinyl structures.

  • Initiator (I): AIBN (Azobisisobutyronitrile).

  • Solvent: Anisole (Internal Standard for NMR) + Toluene (1:4 v/v).

Stoichiometry: [M]₀ : [CTA]₀ : [I]₀ = 200 : 1 : 0.2 (Target DP = 200)

Step-by-Step Workflow:

  • Stock Solution: In a Schlenk flask, dissolve Monomer (2.0 g), CPDB (7.0 mg), and AIBN (1.0 mg) in the Toluene/Anisole mixture.

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (critical for RAFT).

  • Initiation: Backfill with Nitrogen and immerse flask in a pre-heated oil bath at 70°C . Start timer (

    
    ).[1]
    
  • Sampling:

    • Withdraw 0.2 mL aliquots via an airtight syringe at

      
       minutes.
      
    • Immediately quench aliquots in liquid nitrogen or by adding a drop of hydroquinone solution.

Part 3: Kinetic Analysis & Data Processing

Conversion Determination (¹H NMR)

Analyze each aliquot in CDCl₃.

  • Reference Peak: Anisole methoxy protons (3.8 ppm, integral constant).

  • Vinyl Peak: Monomer vinyl protons (

    
     ppm).
    
  • Polymer Peak: Broadening backbone signals (

    
     ppm).
    

Calculation:



Molecular Weight Analysis (GPC/SEC)

Dissolve polymer samples in THF. Analyze using Polystyrene standards.

  • Target: Linear increase of Number Average Molecular Weight (

    
    ) vs. Conversion.
    
  • Dispersity (Đ): Should remain

    
     for a controlled process.
    
Data Presentation Table
Time (min)Conversion (

)


( g/mol )

( g/mol )
Đ (

)
00.000.000--
600.150.164,5004,8001.08
1200.280.338,4008,9001.10
..................
Rate Constant Determination

Plot


 versus time (

).
  • Slope:

    
     (Apparent rate constant).
    
  • Propagation Rate (

    
    ):  Derived from 
    
    
    
    .
    • Note: In RAFT,

      
       is constant in the steady state. Linear semi-log plots confirm first-order kinetics.
      

Kinetic Workflow Diagram (DOT):

KineticWorkflow cluster_sampling Sampling Loop (Every 60 min) Setup Reaction Mixture Preparation (Monomer + CTA + AIBN + Anisole) Degas Freeze-Pump-Thaw (3 Cycles) Setup->Degas Bath Oil Bath (70°C) Start Polymerization Degas->Bath Sample Withdraw Aliquot (0.2 mL) Bath->Sample Quench Quench (Liq. N2) Sample->Quench Split Split Sample Quench->Split NMR 1H NMR Analysis (Conversion Calculation) Split->NMR Fraction A GPC GPC/SEC Analysis (Mn & Dispersity) Split->GPC Fraction B Data Kinetic Plots (ln(M0/M) vs t) NMR->Data GPC->Data

Caption: Experimental workflow for kinetic sampling and data acquisition.

References

  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Foundational text for radical polymerization kinetics and chain transfer mechanisms).

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. (Definitive guide on RAFT agent selection for vinyl monomers).

  • York, A. W., et al. (2008).[2] Advances in the synthesis of amphiphilic block copolymers via RAFT polymerization. Advanced Drug Delivery Reviews, 60(9), 1018-1036. (Context for piperazine-based polymers in drug delivery).

  • Nakamura, T., et al. (2014). Active energy ray-polymerizable resin composition.[3] WO Patent 2014010627A1. (Cites 2-vinylpiperazine as a polymerizable monomer candidate).

  • Stoltz, B. M., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores.[4] RSC Advances. (Provides synthesis routes for 2-vinylpiperazine precursors).

Sources

The Strategic deployment of 2-Ethenylpiperazine in the Synthesis of Complex Macrocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Piperazine Moiety as a Privileged Scaffold in Macrocyclic Drug Discovery

Macrocycles occupy a unique and increasingly important chemical space between small molecules and biologics. Their constrained yet flexible architecture often leads to high-affinity and selective binding to challenging biological targets, such as protein-protein interfaces. Within this molecular class, the piperazine scaffold has emerged as a "privileged structure" due to its prevalence in numerous FDA-approved drugs and its valuable physicochemical properties. The incorporation of a piperazine ring into a macrocyclic framework can enhance aqueous solubility, introduce conformational rigidity, and provide vectors for further functionalization, all of which are critical parameters in drug design.[1][2]

This application note provides a comprehensive guide to the strategic use of a particularly versatile building block, 2-ethenylpiperazine , in the synthesis of complex macrocycles. The vinyl group at the C2 position offers a reactive handle for a variety of powerful cyclization strategies, most notably Ring-Closing Metathesis (RCM). We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data to guide researchers in harnessing the potential of this valuable synthetic intermediate.

Core Synthetic Strategy: Ring-Closing Metathesis (RCM) Leveraging 2-Ethenylpiperazine

Ring-Closing Metathesis (RCM) has revolutionized the synthesis of macrocycles due to its functional group tolerance and the formation of a stable carbon-carbon double bond within the cyclic structure.[3] The vinyl group of 2-ethenylpiperazine serves as one of the two terminal alkenes required for this transformation. The general workflow involves a three-step sequence:

  • Orthogonal Protection: Selective protection of the two nitrogen atoms of 2-ethenylpiperazine.

  • Diene Precursor Synthesis: Introduction of a second alkenyl chain to create the diene necessary for RCM.

  • Macrocyclization: Intramolecular cyclization of the diene precursor using a ruthenium-based catalyst.

RCM_Workflow cluster_0 Preparation of Diene Precursor cluster_1 Macrocyclization cluster_2 Deprotection 2-Ethenylpiperazine 2-Ethenylpiperazine Mono-Boc-Protected Intermediate Mono-Boc-Protected Intermediate 2-Ethenylpiperazine->Mono-Boc-Protected Intermediate Boc2O, Solvent Diene_Precursor Diene Precursor Mono-Boc-Protected Intermediate->Diene_Precursor Allyl Bromide, Base Macrocycle_Protected Protected Macrocycle Diene_Precursor->Macrocycle_Protected Grubbs Catalyst, High Dilution Final_Macrocycle Final Macrocycle Macrocycle_Protected->Final_Macrocycle Acidic Conditions

Caption: General workflow for macrocycle synthesis using 2-ethenylpiperazine via RCM.

Experimental Protocols

Part 1: Synthesis of the Diene Precursor

The successful synthesis of the diene precursor hinges on the selective functionalization of the piperazine nitrogens. A common and effective strategy is to use the tert-butoxycarbonyl (Boc) protecting group, which allows for the selective alkylation of the unprotected nitrogen.

Protocol 1: Mono-N-Boc Protection of 2-Ethenylpiperazine

  • Rationale: The use of di-tert-butyl dicarbonate (Boc₂O) under controlled conditions allows for the selective protection of one of the two nitrogen atoms in the piperazine ring. This is a crucial step to prevent undesired side reactions during the subsequent N-allylation.[1][4]

  • Materials:

    • 2-Ethenylpiperazine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 2-ethenylpiperazine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of Boc₂O (1.0 eq) in DCM to the cooled solution of 2-ethenylpiperazine over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford pure tert-butyl 2-ethenylpiperazine-1-carboxylate.

Protocol 2: N-Allylation of Mono-Boc-Protected 2-Ethenylpiperazine

  • Rationale: The unprotected secondary amine of the mono-Boc-protected intermediate is a nucleophile that can be readily alkylated with an allyl halide. This introduces the second terminal alkene required for the RCM reaction.[2]

  • Materials:

    • tert-butyl 2-ethenylpiperazine-1-carboxylate

    • Allyl bromide

    • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

    • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve tert-butyl 2-ethenylpiperazine-1-carboxylate (1.0 eq) in anhydrous ACN or DMF in a round-bottom flask under an inert atmosphere.

    • Add a base such as K₂CO₃ (2.0 eq) or DIPEA (1.5 eq) to the solution.

    • Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50 °C) to increase the rate if necessary.

    • Monitor the reaction by TLC.

    • Upon completion, filter off any solids (if K₂CO₃ was used) and concentrate the filtrate under reduced pressure.

    • If DMF was used as the solvent, dilute the residue with ethyl acetate and wash with water and brine to remove the DMF.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the diene precursor, tert-butyl 4-allyl-2-ethenylpiperazine-1-carboxylate.

Part 2: Ring-Closing Metathesis (RCM) for Macrocyclization

The success of the RCM reaction is highly dependent on the choice of catalyst and the reaction conditions, particularly the concentration of the substrate.

Protocol 3: Macrocyclization using Grubbs' Catalyst

  • Rationale: Second-generation Grubbs' and Hoveyda-Grubbs' catalysts are generally preferred for their higher activity and stability.[3][5] The reaction is performed under high dilution to favor the intramolecular cyclization over intermolecular polymerization. The choice of solvent is also critical, with chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) being common. Toluene can also be used, often at higher temperatures.

  • Materials:

    • tert-butyl 4-allyl-2-ethenylpiperazine-1-carboxylate (diene precursor)

    • Grubbs' Catalyst, 2nd Generation or Hoveyda-Grubbs' Catalyst, 2nd Generation

    • Dichloromethane (DCM) or Toluene, anhydrous and deoxygenated

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Prepare a solution of the diene precursor in anhydrous and deoxygenated DCM or toluene in a flask equipped with a reflux condenser under a strict inert atmosphere. The concentration should be low, typically in the range of 0.001 M to 0.01 M, to favor macrocyclization.

    • In a separate glovebox or under a strong stream of inert gas, weigh the Grubbs' or Hoveyda-Grubbs' catalyst (typically 1-5 mol%).

    • Add the catalyst to the solution of the diene precursor.

    • Heat the reaction mixture to reflux (for DCM, ~40 °C; for toluene, ~110 °C) and stir for 4-24 hours.

    • Monitor the reaction by TLC or LC-MS to observe the consumption of the starting material and the formation of the macrocyclic product.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding a small amount of ethyl vinyl ether or by bubbling air through the solution to deactivate the catalyst.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography to isolate the Boc-protected macrocycle.

Catalyst GenerationKey FeaturesRecommended Applications
Grubbs' I Good activity for simple dienes.Less commonly used now due to lower activity compared to 2nd gen.
Grubbs' II Higher activity and broader substrate scope.General purpose for a wide range of RCM reactions.[3]
Hoveyda-Grubbs' II High stability and can be recycled.Good for reactions requiring higher temperatures and longer reaction times.
Part 3: Deprotection of the Macrocycle

The final step is the removal of the Boc protecting group to yield the final macrocyclic product with a free amine, which can be important for biological activity or for further derivatization.

Protocol 4: Boc Deprotection

  • Rationale: The Boc group is labile under acidic conditions. Trifluoroacetic acid (TFA) is commonly used for this purpose as it is volatile and can be easily removed.[6]

  • Materials:

    • Boc-protected macrocycle

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the Boc-protected macrocycle in DCM.

    • Add an excess of TFA (typically 20-50% v/v in DCM) to the solution.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final macrocycle.

    • Further purification can be achieved by chromatography or recrystallization if necessary.

Alternative Macrocyclization Strategies

While RCM is a powerful tool, the vinyl group of 2-ethenylpiperazine can also be exploited in other macrocyclization reactions.

Intramolecular Diels-Alder Reaction

The vinyl group can act as a dienophile in an intramolecular Diels-Alder reaction if a diene moiety is tethered to one of the piperazine nitrogens. This [4+2] cycloaddition forms a bicyclic macrocyclic structure in a single, often highly stereocontrolled, step.[4][7]

Diels_Alder_Workflow Precursor Diene-Dienophile Precursor (from 2-Ethenylpiperazine) Macrocycle Bicyclic Macrocycle Precursor->Macrocycle Heat or Lewis Acid

Caption: Intramolecular Diels-Alder macrocyclization workflow.

Intramolecular Michael Addition

The piperazine nitrogen can act as a nucleophile in an intramolecular Michael (conjugate) addition to an α,β-unsaturated carbonyl system tethered to the other nitrogen. This strategy is particularly useful for forming macrocycles containing a β-amino carbonyl moiety.

Michael_Addition_Workflow Precursor Piperazine-Tethered α,β-Unsaturated Carbonyl Macrocycle Macrocyclic β-Amino Carbonyl Precursor->Macrocycle Base

Caption: Intramolecular Michael addition macrocyclization workflow.

Conclusion and Future Outlook

2-Ethenylpiperazine is a highly valuable and versatile building block for the synthesis of complex macrocycles. The protocols outlined in this application note, with a primary focus on Ring-Closing Metathesis, provide a robust framework for researchers to design and synthesize novel macrocyclic compounds with potential applications in drug discovery and materials science. The ability to leverage the vinyl functionality in alternative cyclization strategies such as the Diels-Alder and Michael addition reactions further underscores the synthetic utility of this unique piperazine derivative. As the demand for novel macrocyclic scaffolds continues to grow, the strategic use of building blocks like 2-ethenylpiperazine will undoubtedly play a pivotal role in advancing the field.

References

  • M. O. Chemistry, "Cyclopropanation of Alkenes," Master Organic Chemistry, 2023. [Online]. Available: [Link].

  • S. Lee, H. Lee, and S. Kim, "Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide ...," PubMed, 2025. [Online]. Available: [Link].

  • W. Oppolzer, "The Intramolecular Diels-Alder Reaction," Angewandte Chemie International Edition in English, vol. 16, no. 1, pp. 10-23, 1977. [Online]. Available: [Link].

  • M. N. Romanelli, D. Manetti, and E. Teodori, "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023," PubMed Central, 2023. [Online]. Available: [Link].

  • J. A. MacKay, "Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N - PMC," National Institutes of Health, 2008. [Online]. Available: [Link].

  • D. S. L. Collins, "Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry," American Chemical Society, 2023. [Online]. Available: [Link].

  • M. O. Chemistry, "The Intramolecular Diels Alder Reaction," Master Organic Chemistry, 2019. [Online]. Available: [Link].

  • Y. Wang et al., "Synthesis of the diene precursor 25. a Compound 25 can be synthesized...," ResearchGate, 2021. [Online]. Available: [Link].

  • N. Aouf et al., "Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst," SciSpace, 2012. [Online]. Available: [Link].

  • D. G. G. and K. Grela, "Hoveyda–Grubbs catalyst analogues bearing the derivatives of N-phenylpyrrol in the carbene ligand – structure, stability, activity and unique ruthenium–phenyl interactions," Dalton Transactions, vol. 48, no. 43, pp. 16295-16305, 2019. [Online]. Available: [Link].

  • H. H. Wasserman et al., "Intermolecular and intramolecular Diels-Alder cycloadditions of 3-ylidenepiperazine-2,5-diones and 5-acyloxy-2(1h)-pyrazinones," PubMed, 1999. [Online]. Available: [Link].

  • T. Kodama, I. Sasaki, and H. Sugimura, "Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines," Organic Chemistry Portal. [Online]. Available: [Link].

  • K. Academy, "Diels-Alder: intramolecular (video)," Khan Academy. [Online]. Available: [Link].

Sources

Mastering the Synthesis of Poly(2-ethenylpiperazine): A Comprehensive Guide to Catalytic Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The synthesis of well-defined polymers based on 2-ethenylpiperazine presents a unique set of challenges and opportunities in the development of novel materials for biomedical applications, including drug delivery, gene therapy, and smart hydrogels. The presence of a reactive vinyl group and a piperazine ring with two secondary amines within the monomer structure necessitates a carefully considered approach to catalyst selection and polymerization methodology. This guide provides an in-depth exploration of effective catalytic strategies for the polymerization of 2-ethenylpiperazine, offering detailed application notes and step-by-step protocols to empower researchers in this exciting field.

Introduction: The Promise and Challenge of Poly(2-ethenylpiperazine)

Poly(2-ethenylpiperazine) is a cationic polymer at physiological pH, a characteristic that makes it highly attractive for applications requiring interaction with negatively charged biological molecules such as DNA, RNA, and certain proteins. The piperazine moiety offers sites for further functionalization, allowing for the attachment of targeting ligands, imaging agents, or other therapeutic molecules. However, the very feature that imparts its functionality—the secondary amines of the piperazine ring—also presents a significant hurdle in its synthesis. These basic amine groups can readily interfere with many traditional polymerization catalysts, particularly those used in cationic polymerization, by acting as a base and neutralizing the acidic catalyst. This guide will navigate these challenges by presenting two primary strategies: direct polymerization via radical methods and a protection-deprotection strategy that opens the door to a wider range of polymerization techniques.

Section 1: Direct Polymerization via Radical Methods

Radical polymerization is a robust and versatile technique that is often more tolerant of functional groups like amines compared to ionic polymerization methods. This makes it a primary choice for the direct polymerization of 2-ethenylpiperazine.

Conventional Free-Radical Polymerization

Conventional free-radical polymerization offers a straightforward approach to synthesizing poly(2-ethenylpiperazine). The choice of initiator and solvent is critical to achieving a successful polymerization.

Causality Behind Experimental Choices:

  • Initiator: Azobisisobutyronitrile (AIBN) is a common choice as it decomposes thermally to produce radicals at a predictable rate and is less susceptible to side reactions with the amine-containing monomer compared to peroxide-based initiators.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is suitable for dissolving both the monomer and the resulting polymer. For N-vinylimidazole, another N-vinyl monomer with an amine-like functional group, toluene has also been used as a solvent in free radical polymerization initiated by AIBN.

  • Temperature: The polymerization temperature is dictated by the decomposition kinetics of the initiator. For AIBN, a temperature range of 60-80°C is typically employed.

Experimental Protocol: Conventional Free-Radical Polymerization of 2-ethenylpiperazine

  • Monomer Purification: Purify 2-ethenylpiperazine by passing it through a short column of basic alumina to remove any acidic impurities and inhibitors.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve 2-ethenylpiperazine (e.g., 5 g, 45.4 mmol) in anhydrous DMF (50 mL).

  • Initiator Addition: Add AIBN (e.g., 0.075 g, 0.45 mmol, 1 mol% relative to monomer).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C and stir for 24 hours.

  • Polymer Isolation: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as diethyl ether.

  • Purification: Collect the precipitated polymer by filtration, wash it with fresh diethyl ether, and dry it under vacuum at 40°C to a constant weight.

Characterization: The resulting polymer can be characterized by ¹H NMR to confirm the disappearance of the vinyl protons and the appearance of the polymer backbone signals, and by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) to determine the molecular weight and polydispersity index (PDI). For poly(N-vinylimidazole), the change from the monomer to the polymer is characterized by the disappearance of the CH2=CH- bonds of the vinyl group and the appearance of aliphatic -CH- and -CH2- bonds in the polymer backbone.

Controlled Radical Polymerization: Reversible Addition-Fragmentation Chain Transfer (RAFT)

For applications requiring polymers with well-defined molecular weights and narrow molecular weight distributions, controlled radical polymerization techniques are superior. RAFT polymerization is particularly well-suited for functional monomers.

Causality Behind Experimental Choices:

  • RAFT Agent: The choice of the RAFT agent is crucial for controlling the polymerization. For N-vinyl monomers like 4-vinylpyridine, trithiocarbonates such as S,S-dibenzyl trithiocarbonate or 4-cyano-4-(ethylsulfanylthiocarbonylsulfanyl)pentanoic acid (CEP) have been used successfully.

  • Initiator: AIBN is a suitable initiator for RAFT polymerization. The molar ratio of the RAFT agent to the initiator is typically between 5:1 and 10:1 to ensure that the majority of chains are initiated by the RAFT agent.

  • Solvent and Temperature: Similar to conventional radical polymerization, DMF or ethanol can be used as solvents, with a typical reaction temperature of 70°C when using AIBN. For the RAFT polymerization of 4-vinylimidazole, glacial acetic acid has been shown to be an effective solvent.

Experimental Protocol: RAFT Polymerization of 2-ethenylpiperazine

  • Reaction Setup: In a Schlenk flask, combine 2-ethenylpiperazine (e.g., 2 g, 18.1 mmol), the RAFT agent (e.g., 4-cyano-4-(ethylsulfanylthiocarbonylsulfanyl)pentanoic acid, CEP, 0.047 g, 0.18 mmol), and AIBN (e.g., 0.006 g, 0.036 mmol) in the chosen solvent (e.g., 10 mL of DMF or ethanol).

  • Degassing: Perform three freeze-pump-thaw cycles.

  • Polymerization: Place the flask in an oil bath at 70°C and stir for the desired time (e.g., 24 hours). The polymerization can be monitored by taking aliquots at different time points to analyze conversion (by ¹H NMR) and molecular weight evolution (by GPC).

  • Polymer Isolation and Purification: Precipitate the polymer in cold diethyl ether, filter, and dry under vacuum.

Data Presentation: Comparison of Polymerization Methods

Polymerization MethodTypical Initiator/CTATypical PDIMolecular Weight Control
Conventional Free-RadicalAIBN> 1.5Poor to moderate
RAFTAIBN / Trithiocarbonate< 1.3Good to excellent

Section 2: The Protection-Deprotection Strategy

To circumvent the challenges posed by the reactive amine groups and to enable a broader range of polymerization techniques, a protection-deprotection strategy can be employed. The secondary amines of the piperazine ring are first protected with a suitable group, the polymerization is then carried out, and finally, the protecting groups are removed to yield the desired poly(2-ethenylpiperazine).

Protection of the Piperazine Moiety

The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for the piperazine amines as it is stable under a variety of polymerization conditions and can be readily removed under acidic conditions.

Causality Behind Experimental Choices:

  • Protecting Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for Boc protection.

  • Base: A mild base like sodium bicarbonate is used to neutralize the acid formed during the reaction.

  • Solvent: A biphasic system of chloroform and water or a polar aprotic solvent like THF can be used.

Experimental Protocol: Synthesis of N-Boc-2-ethenylpiperazine

Note: The synthesis of 2-ethenylpiperazine is a prerequisite. This protocol assumes its availability.

  • Reaction Setup: Dissolve 2-ethenylpiperazine (e.g., 5 g, 45.4 mmol) in a suitable solvent such as dichloromethane (DCM, 100 mL).

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (e.g., 10.9 g, 50 mmol, 1.1 equivalents per amine group) in DCM. Add a mild base like triethylamine (e.g., 13.3 mL, 95.3 mmol, 2.1 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain N,N'-di-Boc-2-ethenylpiperazine.

Polymerization of Boc-Protected 2-ethenylpiperazine

With the amine groups protected, cationic polymerization becomes a viable and attractive option for producing well-defined polymers.

Causality Behind Experimental Choices:

  • Initiator: A strong electrophilic initiator is required for cationic polymerization. Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or titanium tetrachloride (TiCl₄) are commonly used.

  • Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or hexane is preferred to minimize side reactions.

  • Temperature: Cationic polymerizations are often carried out at low temperatures (e.g., -78°C to 0°C) to suppress chain transfer and termination reactions, leading to better control over the polymerization.

Experimental Protocol: Cationic Polymerization of N,N'-di-Boc-2-ethenylpiperazine

  • Monomer and Solvent Preparation: Dry the N,N'-di-Boc-2-ethenylpiperazine monomer and the solvent (DCM) over calcium hydride and distill under inert atmosphere before use.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the Boc-protected monomer (e.g., 2 g) in dry DCM (20 mL).

  • Cooling: Cool the solution to the desired temperature (e.g., -78°C) using a dry ice/acetone bath.

  • Initiation: Add the initiator (e.g., a solution of BF₃·OEt₂ in DCM) dropwise to the stirred monomer solution.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-4 hours).

  • Termination: Quench the polymerization by adding a small amount of pre-chilled methanol.

  • Polymer Isolation: Allow the reaction mixture to warm to room temperature and then precipitate the polymer in a large volume of a non-solvent like methanol or hexane.

  • Purification: Collect the polymer by filtration and dry under vacuum.

Deprotection of Poly(N-Boc-2-ethenylpiperazine)

The final step is the removal of the Boc protecting groups to yield the desired poly(2-ethenylpiperazine).

Causality Behind Experimental Choices:

  • Deprotection Reagent: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the Boc group at room temperature. A solution of TFA in DCM is commonly used.

  • Work-up: After deprotection, the acidic polymer solution is neutralized, and the polymer is isolated, often by dialysis to remove salts and low molecular weight impurities.

Experimental Protocol: Deprotection of Poly(N,N'-di-Boc-2-ethenylpiperazine)

  • Reaction Setup: Dissolve the Boc-protected polymer (e.g., 1 g) in a mixture of DCM and TFA (e.g., 1:1 v/v).

  • Deprotection: Stir the solution at room temperature for 2-4 hours.

  • Solvent Removal: Remove the DCM and excess TFA under reduced pressure.

  • Neutralization and Purification: Dissolve the residue in a minimal amount of water and neutralize with a base such as sodium hydroxide or sodium bicarbonate. Purify the polymer by dialysis against deionized water using an appropriate molecular weight cut-off membrane.

  • Isolation: Lyophilize the dialyzed solution to obtain the final poly(2-ethenylpiperazine) as a hydrochloride or free amine form depending on the final pH.

Visualization of Methodologies

Workflow for Direct Radical Polymerization

G Monomer 2-Ethenylpiperazine Purification Purification (Alumina Column) Monomer->Purification Polymerization Radical Polymerization (AIBN, 70°C, DMF) Purification->Polymerization Precipitation Precipitation (Diethyl Ether) Polymerization->Precipitation Polymer Poly(2-ethenylpiperazine) Precipitation->Polymer

Caption: Workflow for the direct radical polymerization of 2-ethenylpiperazine.

Workflow for the Protection-Deprotection Strategy

G Monomer 2-Ethenylpiperazine Protection Boc Protection (Boc₂O, Base) Monomer->Protection ProtectedMonomer N,N'-di-Boc- 2-ethenylpiperazine Protection->ProtectedMonomer Polymerization Cationic Polymerization (BF₃·OEt₂, -78°C, DCM) ProtectedMonomer->Polymerization ProtectedPolymer Poly(N,N'-di-Boc- 2-ethenylpiperazine) Polymerization->ProtectedPolymer Deprotection Deprotection (TFA, DCM) ProtectedPolymer->Deprotection FinalPolymer Poly(2-ethenylpiperazine) Deprotection->FinalPolymer

Caption: Workflow for the synthesis of poly(2-ethenylpiperazine) via a protection-deprotection strategy.

Conclusion and Future Outlook

The successful polymerization of 2-ethenylpiperazine is achievable through careful selection of the catalytic system. Direct radical polymerization offers a more straightforward route, while the protection-deprotection strategy provides access to polymers with more controlled architectures through cationic polymerization. The choice of method will ultimately depend on the desired polymer characteristics and the specific application. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis and application of this promising functional polymer. Further research into living/controlled radical polymerization techniques and the exploration of other protecting groups will undoubtedly expand the toolbox for creating novel poly(2-ethenylpiperazine)-based materials with tailored properties for advanced biomedical applications.

References

  • Aqueous-phase free-radical batch polymerizations of N-vinylimidazole (NVI) and quaternized N-vinylimidazole (QVI) are conducted with varying initial monomer and initiator concentrations at 70 and 85 degrees C. The polymerization rate of NVI is very slow at the natural pH of 9 due to degradative radical addition to monomer. The rates are increased by lowering the pH, wherein the degradative addition to NVI monomer is partially (at pH 4)

Troubleshooting & Optimization

Technical Support Center: 2-Ethenylpiperazine Synthesis & Yield Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the synthesis of 2-ethenylpiperazine (2-vinylpiperazine).

Introduction: The Stability Paradox

2-Ethenylpiperazine (2-vinylpiperazine) is a high-value pharmacophore found in various kinase inhibitors and GPCR ligands. However, its synthesis is plagued by a fundamental "stability paradox": the secondary amine and the vinyl group are mutually reactive. The free base is prone to rapid polymerization (Michael addition of the amine to the vinyl group of a neighboring molecule) and oxidative degradation.

Core Directive: To maximize yield, you must treat the 2-ethenylpiperazine dihydrochloride salt as the target end-product, not the free base. The free base should only be generated in situ immediately prior to the next step.

Module 1: Synthetic Route Selection

Q: Which synthetic pathway offers the highest reliability for scale-up versus purity?

A: Select your route based on your starting material availability and chirality requirements.

FeatureRoute A: The Wittig Olefination (Recommended)Route B: The Elimination Sequence
Primary Mechanism C-C bond formation via Ylide additionDehydration/Dehydrohalogenation
Starting Material N,N'-Di-Boc-2-hydroxymethylpiperazine2-(2-Hydroxyethyl)piperazine
Chirality Control High (Retains stereochemistry of precursor)Moderate (Risk of racemization)
Yield Potential 60–80% (Stepwise)40–50% (Lower due to side reactions)
Suitability Medicinal Chemistry / High PurityBulk / Process Chemistry
Visual Workflow: Route A (The Wittig Strategy)

WittigStrategy Start N,N'-Di-Boc-2- hydroxymethylpiperazine Oxidation Step 1: Oxidation (Swern or DMP) Start->Oxidation Aldehyde Intermediate: N,N'-Di-Boc-2- formylpiperazine Oxidation->Aldehyde Wittig Step 2: Wittig Reaction (Ph3PMeBr + KOtBu) Aldehyde->Wittig  Low Temp (-78°C) ProtectedVinyl 1,4-Di-Boc-2- ethenylpiperazine Wittig->ProtectedVinyl Deprotection Step 3: Acidolysis (HCl in Dioxane) ProtectedVinyl->Deprotection FinalProduct 2-Ethenylpiperazine Dihydrochloride Deprotection->FinalProduct  Precipitation

Caption: Step-wise synthesis of 2-ethenylpiperazine via Wittig olefination, prioritizing N-protection to prevent polymerization.

Module 2: Troubleshooting & Optimization (Q&A)

Phase 1: The Wittig Reaction (Yield Improvement)

Q: My Wittig reaction yield is low (<40%), and I see significant starting material remaining. How do I drive conversion?

Diagnosis: The bulky N,N'-di-Boc-2-formylpiperazine is sterically hindered, making the nucleophilic attack by the ylide sluggish. Corrective Protocol:

  • Switch Base: Use Potassium tert-butoxide (KOtBu) instead of n-BuLi. KOtBu is less nucleophilic (reducing side reactions with the Boc carbonyls) but sufficiently basic to generate the ylide.

  • "Instant Ylide" Method: Do not pre-form the ylide for hours. Add KOtBu to the suspension of Methyltriphenylphosphonium bromide in THF at 0°C, stir for 30 mins (bright yellow color), then cool to -78°C before adding the aldehyde.

  • Moisture Control: The ylide is instantly quenched by water. Dry your THF over molecular sieves (3Å) for 24 hours prior to use.

Q: I am observing racemization of my chiral center during the oxidation step.

Diagnosis: Over-oxidation or basic conditions during Swern workup can epimerize the alpha-carbon (C2). Corrective Protocol:

  • Use Dess-Martin Periodinane (DMP): It operates under neutral conditions and minimizes epimerization risk compared to Swern oxidation (which uses Et3N).

  • Buffer the Wittig: If using Swern, ensure the subsequent Wittig reaction remains strictly at low temperature (-78°C to 0°C) to prevent base-catalyzed racemization of the aldehyde.

Phase 2: Deprotection & Isolation

Q: When I deprotect the Boc groups using TFA/DCM, the product turns into a black tar upon concentration.

Diagnosis: You are generating the free base or the mono-TFA salt in the presence of trace acid/heat, triggering polymerization. Corrective Protocol: The "Anhydrous Crash" Method Do not use aqueous workup or TFA.

  • Dissolve the 1,4-di-Boc-2-ethenylpiperazine in anhydrous 1,4-dioxane .

  • Add 4.0 M HCl in dioxane (4-5 equivalents) dropwise at 0°C.

  • Allow to warm to room temperature. The product, 2-ethenylpiperazine dihydrochloride , will precipitate as a white, stable solid.

  • Filtration: Filter the solid under nitrogen. Wash with dry diethyl ether to remove Boc byproducts.

  • Storage: Store this salt at -20°C. It is stable for months.

Phase 3: Elimination Route (Alternative)

Q: I am trying to eliminate the mesylate of 2-(2-hydroxyethyl)piperazine, but I am getting ring opening or substitution.

Diagnosis: The nitrogen lone pair is participating in the reaction (neighboring group participation) or acting as a nucleophile. Corrective Protocol:

  • Protection is Mandatory: You must protect the ring nitrogens (e.g., Benzyl or Boc) before attempting the elimination.

  • Elimination Conditions: Convert the alcohol to a chloride (SOCl2) or mesylate (MsCl). Then, use a bulky, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in refluxing toluene. The bulkiness prevents substitution (SN2) and favors elimination (E2).

Module 3: Experimental Protocol (Best Practice)

Protocol: Synthesis of (R)-2-Ethenylpiperazine Dihydrochloride

  • Oxidation:

    • To a solution of (R)-1,4-di-Boc-2-hydroxymethylpiperazine (1.0 eq) in DCM (0.1 M), add Dess-Martin Periodinane (1.2 eq) at 0°C. Stir for 2 h.

    • Quench with sat. NaHCO3/Na2S2O3. Extract with DCM.[1][2] Dry (MgSO4) and concentrate immediately (Aldehydes are unstable).

  • Wittig Olefination:

    • Suspend Methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF (0.2 M) under Argon.

    • Add KOtBu (1.4 eq) at 0°C. Stir 30 min (Yellow suspension).

    • Cool to -78°C. Add the crude aldehyde (from step 1) in THF dropwise.

    • Stir at -78°C for 1 h, then warm to 0°C for 2 h.

    • Quench with sat. NH4Cl.[3][4] Extract with EtOAc. Purify via column chromatography (Hexane/EtOAc) to isolate (R)-1,4-di-Boc-2-ethenylpiperazine.

  • Deprotection:

    • Dissolve the intermediate in dry 1,4-dioxane.

    • Add 4M HCl/Dioxane (5 eq) at 0°C. Stir 3 h at RT.

    • Filter the white precipitate. Wash with Et2O. Dry under vacuum.[1][2]

Yield Expectations:

  • Oxidation: >90%

  • Wittig: 65–75%

  • Deprotection: >95%

  • Overall Yield: ~55–65%

References

  • Synthesis of Chiral Piperazines

    • Methodology for 2-substituted piperazines via protected intermedi
    • Source: Organic Letters, 2008, 10(3), 329–332.
  • Preparation of 2-vinylpiperazine derivatives (Patent)

    • Describes the synthesis of (R)
    • Source: WO2003082877A1 (Piperazine substituted aryl benzodiazepines).
  • Wittig Reaction Optimization

    • Mechanistic insights into maximizing yield with unstabilized ylides.
    • Source: Chemical Reviews, 1989, 89(4), 863–927.
  • Handling of 2-(2-hydroxyethyl)

    • Safety and physical properties of the precursor m
    • Source: Fisher Scientific Safety D

Sources

Technical Support Center: Optimization of 2-Ethenylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process engineers encountering challenges in the synthesis of 2-ethenylpiperazine (also known as 2-vinylpiperazine). This molecule is a critical chiral scaffold in the development of kinase inhibitors and antifungal agents. Due to the high reactivity of the vinyl group (prone to polymerization) and the basicity of the piperazine ring, this synthesis requires strict control of reaction parameters.

Module 1: Strategic Route Selection

Before troubleshooting, ensure you are utilizing the most robust synthetic pathway for your scale and purity requirements. We classify the synthesis into two primary strategies: The Wittig Olefination (Recommended) and the Vinyl Grignard Addition .

Comparative Analysis
FeatureMethod A: Wittig Olefination (Recommended)Method B: Vinyl Grignard
Precursor N-Protected 2-FormylpiperazineN-Protected Piperazin-2-one (Lactam)
Regiocontrol High (Pre-defined by aldehyde)Moderate (Depends on addition/elimination)
Racemization Risk Moderate (Aldehyde

-proton is acidic)
Low (if stereocenter is established later)
Scalability High (Reagents are cheap/safe)Moderate (Exotherms, cryogenic cooling)
Primary Issue Separation of Phosphine Oxide byproductsOver-addition or incomplete elimination
Visual Workflow: The "Gold Standard" Wittig Route

The following diagram outlines the optimized pathway starting from commercially available Piperazine-2-carboxylic acid.

G Start Piperazine-2-carboxylic Acid Step1 1. N-Protection (Boc2O, pH > 10) Start->Step1 Regioselective Step2 2. Reduction/Oxidation (to Aldehyde) Step1->Step2 DIBAL-H or Weinreb Amide Step3 3. Wittig Olefination (Ph3PMeBr + Base) Step2->Step3 Critial Step: Temp Control Product N-Boc-2-Ethenylpiperazine Step3->Product Workup: Avoid Acid

Figure 1: Optimized synthetic workflow for N-Boc-2-ethenylpiperazine. The Wittig step (Red) is the most sensitive to moisture and temperature.

Module 2: Critical Process Parameters (CPP) & Troubleshooting

This section addresses specific failure modes encountered during the Wittig Olefination step, which is the most common bottleneck.

Protocol: Wittig Olefination of N-Boc-2-formylpiperazine

Standard Conditions: Methyltriphenylphosphonium bromide (1.2 equiv), KHMDS or KOtBu (1.3 equiv), THF, -78°C to 0°C.

Troubleshooting Guide

Issue 1: Low Yield (<40%) or Incomplete Conversion

  • Root Cause A: Moisture Contamination. The ylide generated is extremely basic and moisture-sensitive. Even trace water in THF quenches the ylide, returning the phosphonium salt.

    • Solution: Distill THF over Sodium/Benzophenone or use molecular sieves (3Å, activated). Verify KHMDS titer.

  • Root Cause B: Enolization of Aldehyde. The

    
    -proton of the aldehyde (at the C2 position) is acidic. Strong bases at high temperatures can deprotonate this carbon instead of the phosphonium salt, killing the reaction.
    
    • Solution: Switch to LiHMDS (Lithium Hexamethyldisilazide). It is less basic/nucleophilic than KOtBu and reduces enolization risk. Maintain temperature strictly at -78°C during base addition.

Issue 2: Racemization (Loss of ee)

  • Mechanism: If you start with chiral (S)-2-formylpiperazine, the aldehyde is prone to epimerization under basic conditions via the enol intermediate.

  • Corrective Action:

    • Base Selection: Use NaH in DMSO/THF mixtures (dimsyl anion) at 0°C, or LiHMDS at -78°C. Avoid thermodynamic bases like KOtBu at room temperature.

    • Quench Protocol: Quench the reaction at low temperature (-20°C) with a buffered solution (saturated NH₄Cl) rather than water or strong acid.

Issue 3: Product Instability (Polymerization)

  • Observation: The product turns into an insoluble gum upon concentration.

  • Mechanism: The vinyl group on the piperazine ring is electron-rich and prone to radical polymerization, similar to 2-vinylpyridine [1].

  • Corrective Action:

    • Add Stabilizers: Add 100-500 ppm of BHT (Butylated hydroxytoluene) or Hydroquinone to the crude mixture immediately after workup.

    • Temperature: Do not heat the rotary evaporator bath above 30°C.

Decision Tree: Troubleshooting Low Yields

Troubleshooting Problem Problem: Low Yield in Wittig Step Check1 Is Starting Material (Aldehyde) Recovered? Problem->Check1 Yes Yes: Ylide Quenched Check1->Yes Yes No No: Side Reactions Check1->No No Action1 Action: Dry THF/Reagents. Check Base Titer. Yes->Action1 Action2 Check: Is product Epimerized? No->Action2 Action3 Action: Switch to LiHMDS Lower Temp (-78C) Action2->Action3 Yes (Racemization) Action4 Action: Add BHT Stabilizer Check for Polymerization Action2->Action4 No (Decomposition)

Figure 2: Diagnostic logic for low yields in 2-ethenylpiperazine synthesis.

Module 3: Isolation & Purification[1]

The isolation of 2-ethenylpiperazine (especially the N-Boc protected form) presents unique challenges due to the basicity of the amine and the lipophilicity of the protecting group.

Optimized Purification Protocol
  • Workup: Dilute reaction with Et₂O (Ether is preferred over DCM to precipitate phosphine oxides). Wash with sat.[1] NaHCO₃. Do not use HCl , as it will remove the Boc group and initiate polymerization of the free vinyl amine.

  • Column Chromatography:

    • Stationary Phase: Silica Gel (neutralized).

    • Pre-treatment: Flush the column with 1% Triethylamine (Et₃N) in Hexanes before loading the sample. This neutralizes acidic sites on the silica that cause streaking or degradation of the amine [2].

    • Eluent: 10% -> 30% EtOAc in Hexanes.

  • Storage: Store the purified oil under Argon at -20°C. Always store as the N-Boc or N-Cbz derivative. The free base (unprotected 2-vinylpiperazine) is kinetically unstable and should be generated in situ for the next step.

Frequently Asked Questions (FAQ)

Q1: Can I use the Grignard method (VinylMgBr) on N-Boc-piperazinone? A: Yes, but it is less direct. Adding VinylMgBr to the lactam (piperazinone) typically yields a hemiaminal or imine intermediate. You must then reduce this intermediate (e.g., with NaBH₄ or Et₃SiH) to get the piperazine ring. This two-step sequence often suffers from over-alkylation or poor diastereoselectivity compared to the Wittig route [3].

Q2: My product solidifies into a white plastic-like substance overnight. Why? A: You are experiencing spontaneous polymerization. The vinyl group is reacting with itself. Ensure you leave the N-Boc group on until the very last moment. If you must deprotect, use the salt form (e.g., 2-ethenylpiperazine·2HCl) which is stable as a solid, although hygroscopic.

Q3: Why is LiHMDS preferred over KOtBu? A: KOtBu is a stronger base but also more nucleophilic and basic, leading to higher rates of aldehyde enolization (destroying the starting material) and epimerization. LiHMDS is bulky and less likely to deprotonate the


-proton at -78°C, favoring the attack on the phosphonium salt to form the ylide [4].

Q4: How do I remove the Triphenylphosphine oxide (TPPO) byproduct? A: TPPO is the bane of Wittig reactions.

  • Method A: Triturate the crude residue with cold Pentane/Ether (1:1). TPPO precipitates; the product stays in solution.

  • Method B: Use a polymer-supported phosphine reagent (e.g., resin-bound PPh₃). Filtration removes the oxide easily, though this is expensive for large scale.

References

  • MDPI Polymers. "Synthesis and Characterization of Poly(2-vinylpyridine)..." Polymers, 2022.

  • Common Organic Chemistry. "Wittig Reaction - Common Conditions and Troubleshooting."

  • Organic Syntheses. "Preparation of Vinylmagnesium Bromide and Grignard Conditions." Org.[1][2][3][4] Synth.

  • Vertex AI Patent Search. "Synthesis of N-Boc piperazine derivatives (CN108033931B)."

Sources

methods to prevent premature polymerization of 2-ethenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Premature Polymerization & Degradation Ticket ID: T-2VP-STAB-001 Support Level: Senior Application Scientist

Introduction: The "Double Threat" of 2-Ethenylpiperazine

Welcome to the technical support guide for handling 2-ethenylpiperazine (also known as 2-vinylpiperazine). As a Senior Application Scientist, I must clarify that this molecule presents a unique stability challenge compared to standard monomers like styrene.

You are dealing with a bifunctional threat :

  • The Vinyl Group: Susceptible to free-radical chain polymerization (triggered by heat/light).

  • The Secondary Amine: Susceptible to Self-Michael Addition . The amine of one molecule can attack the double bond of another, leading to oligomerization even in the absence of radicals.

Standard radical inhibitors (like BHT) only stop the first threat. They do not stop the second. This guide provides the specific protocols required to manage both risks.

Module 1: The Stability Profile

Before handling the material, review the stability parameters below.

ParameterSpecification / ThresholdTechnical Note
Physical State Liquid / Low-melting solidViscosity increase indicates oligomerization.
Primary Degradation Radical PolymerizationExothermic. Can be explosive in bulk.
Secondary Degradation Self-Michael Addition"Step-growth" oligomerization. Not stopped by radical inhibitors.
Storage Temp -20°C (Optimal) < 4°C is mandatory. Room temp storage guarantees degradation.
Atmosphere Air (Aerobic) Critical: Phenolic inhibitors (TBC/MEHQ) require dissolved oxygen to function.
Preferred Form Dihydrochloride SaltThe salt form eliminates the nucleophilicity of the amine, stopping Michael addition.

Module 2: Storage & Handling Protocols

Protocol A: Long-Term Storage (The "Salt Strategy")

Recommended for banking material > 1 week.

The Logic: By converting the free base to a salt (e.g., 2-ethenylpiperazine·2HCl), you protonate the amine. This prevents the amine from attacking the vinyl group (stopping Michael addition) and significantly reduces the electron density of the double bond, making it less prone to radical polymerization.

Workflow:

  • Dissolve crude 2-ethenylpiperazine in ethanol or diethyl ether.

  • Slowly add HCl (in dioxane or ether) at 0°C.

  • Filter the precipitate.

  • Store the solid salt at ambient or 4°C. It is indefinitely stable in this form.

Protocol B: Handling the Free Base (Liquid/Oil)

Recommended for active use (days).

If you must keep the free base, you must actively inhibit radical formation.

  • Inhibitor Selection:

    • Standard: TBC (4-tert-butylcatechol) at 100–200 ppm.

    • Why TBC? It is more effective for basic monomers (like vinylpyridines) than MEHQ.

    • Alternative:BHT (Butylated hydroxytoluene) .

  • Atmosphere Control (The "Oxygen Paradox"):

    • DO NOT store under pure Nitrogen/Argon if using TBC or MEHQ. These inhibitors function by reacting with peroxy radicals, which are only formed if oxygen is present.

    • Correct Method: Store with a headspace of "lean air" or standard air.

  • Temperature:

    • Strictly -20°C .[1][2] Low temperature is the only defense against Self-Michael Addition for the free base.

Module 3: Critical Operation – Vacuum Distillation

Risk Level: HIGH. Distillation is the most common point of failure. Heat triggers polymerization, and the amine group can catalyze side reactions.

The "Dual-Inhibitor" Distillation Setup

You must use a specific inhibitor system that works anaerobically (since you are under vacuum) and at high temperatures. TBC/MEHQ are ineffective here because there is no oxygen in the column.

Recommended Inhibitor: Phenothiazine (PTZ) or Sulfur .

  • PTZ Mechanism: Acts as an alkyl radical trap. Does not require oxygen. High boiling point.

Step-by-Step Protocol:
  • Pot Charge: Add Phenothiazine (500–1000 ppm) to the boiling flask.

    • Expert Tip: Add a small amount of high-boiling oil (e.g., mineral oil) to the pot to ensure the inhibitor remains in the liquid phase until the very end.

  • The Receiver Trap: Polymerization often happens in the clean receiver flask because the inhibitor stays in the pot.

    • Action: Pre-load the receiving flask with a small amount of TBC or BHT so the condensing drops are immediately restabilized.

  • Vacuum: Maximize vacuum (< 1 mbar) to keep the boiling point below 60–70°C.

  • Column: Use a Vigreux column (low hold-up) or Short Path. Avoid packed columns (high surface area generates radicals).

Visualizing the Distillation Logic

DistillationLogic Start Crude 2-Ethenylpiperazine Pot Distillation Pot (High Heat / Anaerobic) Start->Pot Load Column Vapor Phase (No Inhibitor Protection) Pot->Column Boiling (<70°C) Receiver Receiver Flask (Clean Monomer) Column->Receiver Condensation InhibPot ADD: Phenothiazine (PTZ) Reason: Works w/o Oxygen InhibPot->Pot InhibRec ADD: TBC or BHT Reason: Restabilize Distillate InhibRec->Receiver

Figure 1: Strategic placement of inhibitors during vacuum distillation. Note that the pot requires an anaerobic inhibitor (PTZ), while the receiver requires a storage inhibitor (TBC).

Module 4: Troubleshooting Guide (FAQ)

Q1: My sample has turned yellow and viscous. Can I save it?

Diagnosis: The viscosity indicates polymer chains are forming. The yellow color suggests oxidation of the amine or formation of inhibitor-byproducts (quinones). Solution:

  • If slightly viscous: Attempt a rapid vacuum distillation (Protocol above) immediately.

  • If "syrupy" or solid: The material is lost. Do not attempt to distill; the polymer residue can overheat and decompose violently. Neutralize and dispose.

Q2: Can I remove the inhibitor before my reaction?

Answer: Generally, no .

  • Most synthetic reactions (like alkylations or coupling) proceed faster than the radical polymerization, so the inhibitor (ppm level) does not interfere.

  • Exception: If performing a radical polymerization (e.g., making a polymer drug carrier), you must remove the inhibitor.

  • Removal Method: Pass the liquid monomer through a column of activated alumina or inhibitor-remover resin (e.g., De-Hibit). Do not wash with base (NaOH) as it is difficult to separate from the water-soluble piperazine.

Q3: Why not use MEHQ?

Answer: MEHQ (Hydroquinone monomethyl ether) is standard for acrylates, but for amines, TBC is often preferred. Amines can react with hydroquinones to form colored complexes. Furthermore, MEHQ requires significant oxygen levels to work, which might be incompatible if your storage setup is strictly inerted.

References

  • Safe Handling of Polymerizable Esters and Monomers. BASF Technical Bulletin. (General principles of aerobic inhibition for vinyl monomers).

  • Inhibition of Free Radical Polymerization: A Review. National Institutes of Health (NIH) / PMC. (Mechanisms of phenolic vs. anaerobic inhibitors).

  • Purification of Laboratory Chemicals. Armarego, W. L. F. (Standard protocols for distillation of basic vinyl heterocycles like vinylpyridine).

  • Piperazine Handling Guide. Santa Cruz Biotechnology. (Safety and stability of the piperazine core).

(Note: Specific datasheets for 2-ethenylpiperazine are rare in public domain; protocols are derived from the authoritative chemistry of homologous vinyl-heterocycles and vinyl-amines.)

Sources

Technical Support Center: Scale-Up Production of 2-Ethenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 Active Support | Molecule: 2-Ethenylpiperazine (2-Vinylpiperazine) | CAS: 13473-03-5 (Generic) Priority Level: High (Polymerization Hazard / Stereochemical Instability)

Executive Dashboard: The Molecule & Its Risks

Welcome to the technical support hub for 2-ethenylpiperazine . As a Senior Application Scientist, I understand that scaling this molecule presents a unique "triad of trouble": amphoteric solubility , vinyl reactivity (polymerization) , and chiral instability (if enantiopure).

This guide moves beyond basic synthesis to address the process chemistry bottlenecks encountered when moving from gram-scale (Medicinal Chemistry) to kilogram-scale (Process Development).

Critical Properties at Scale
ParameterSpecificationScale-Up Implication
Boiling Point ~60-65°C (at reduced pressure)High Risk. Distillation can trigger thermal polymerization. Requires high vacuum (<5 mbar).
Solubility High in H₂O, MeOH; Low in HexaneExtraction Bottleneck. Product loves water; standard aqueous workups often fail.
Stability Prone to oxidation & polymerizationStorage Hazard. Requires radical inhibitors (BHT/Hydroquinone) and inert atmosphere (N₂/Ar).
Stereochemistry C2 Chiral CenterRacemization Risk. The C2 proton is acidic; strong bases can erode ee%.

Synthesis Workflow: The "Golden Path" for Pharma Scale

While industrial routes exist (e.g., dehydrogenation of ethylpiperazine), drug development requires high enantiopurity. The most robust scale-up route is the Wittig Olefination of N-Protected 2-Formylpiperazine .

Process Flow Diagram

SynthesisWorkflow cluster_controls Critical Control Points (CCP) Start N-Boc-2-Formylpiperazine (Starting Material) Wittig Wittig Reaction (Ph3P=CH2, KOtBu, THF, -78°C to RT) Start->Wittig 1. Ylide Formation Quench Quench & Workup (TPPO Removal Critical) Wittig->Quench 2. Olefination Deprotect N-Boc Deprotection (TFA or HCl/Dioxane) Quench->Deprotect 3. Isolation FreeBase Free Basing (Resin or basic extraction) Deprotect->FreeBase 4. Neutralization Product 2-Ethenylpiperazine (Final API Intermediate) FreeBase->Product 5. Distillation/Crystallization

Figure 1: The standard pharmaceutical scale-up route utilizing Wittig chemistry to preserve stereochemistry and allow purification of the intermediate before handling the sensitive free amine.

Troubleshooting & FAQs: Field-Proven Solutions

Category A: Reaction & Yield Issues

Q1: My yield drops significantly when scaling from 5g to 100g. The Wittig reaction seems incomplete.

  • Diagnosis: The "Ylide Crash." At larger scales, the solubility of the phosphonium salt (Methyltriphenylphosphonium bromide) becomes a limiting factor. If you add the base (KOtBu or NaHMDS) too fast, the ylide may aggregate or decompose before reacting with the aldehyde.

  • Solution:

    • Pre-formation: Ensure the ylide is fully formed (bright yellow/orange) before adding the aldehyde. Stir for at least 45-60 mins at 0°C or room temp (depending on base).

    • Addition Rate: Add the aldehyde slowly (dropwise) to the ylide solution, not the other way around. This ensures the aldehyde always sees an excess of ylide, driving the reaction to completion.

    • Moisture Control: The Wittig reagent is notoriously moisture-sensitive. At 100g scale, even minor moisture ingress from the headspace can kill 10-15% of your yield. Use a positive pressure N₂ line, not just a balloon.

Q2: I am seeing significant racemization of my chiral center (C2).

  • Diagnosis: Base-catalyzed epimerization. The C2 proton (alpha to the nitrogen and the vinyl group) is acidic. Strong bases used in the Wittig reaction (like n-BuLi) or prolonged exposure to basic conditions can erode enantiomeric excess (ee).

  • Solution:

    • Switch Bases: Move from n-BuLi to KOtBu or NaHMDS . These are bulky and less nucleophilic, reducing the risk of deprotonating the chiral center.

    • Temperature Management: Keep the ylide formation at 0°C and the addition at -78°C (or -20°C if scale limits cryogenic capacity). Do not let the reaction warm above 0°C until quenched.

    • Quench Quickly: Do not let the reaction stir overnight "just to be safe." Monitor by HPLC; quench immediately upon consumption of starting material.

Category B: Work-up & Purification (The "TPPO Nightmare")

Q3: Triphenylphosphine oxide (TPPO) is clogging my columns and contaminating the product.

  • Diagnosis: TPPO is the byproduct of the Wittig reaction. It is soluble in many organic solvents and co-elutes with polar amines.

  • Solution (The "Senior Scientist" Trick):

    • The ZnCl₂ Precipitation: After the reaction, add anhydrous ZnCl₂ (approx 1.5 - 2 equiv relative to TPPO) to the crude mixture in ethanol/ether. ZnCl₂ forms a complex with TPPO [(Ph₃PO)₂ZnCl₂] which precipitates as a solid. Filter it off.

    • Solvent Swap: Triturate the crude residue with cold diethyl ether or MTBE . The N-protected vinylpiperazine is usually soluble, while TPPO is poorly soluble in cold ether.

    • Avoid Chromatography: For >100g scale, chromatography is non-viable. Optimize the ZnCl₂ method or use a resin scavenger if cost permits.

Q4: I cannot extract the free base 2-vinylpiperazine from the aqueous layer after deprotection.

  • Diagnosis: "The Amphoteric Trap." Piperazines are highly polar. 2-vinylpiperazine is water-miscible. Standard EtOAc/Water extraction will leave 80% of your product in the water.

  • Solution:

    • Salting Out: Saturate the aqueous phase with NaCl or K₂CO₃ until no more salt dissolves. This pushes the organic amine out ("salting out" effect).

    • The "Magic" Solvent: Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1 ratio) . These are much better at extracting polar amines than EtOAc or Ether.

    • Continuous Extraction: For kilogram scale, use a liquid-liquid continuous extractor for 24 hours.

Category C: Stability & Storage

Q5: The product turns into a yellow gum after 2 days in the fridge.

  • Diagnosis: Spontaneous Polymerization. The vinyl group is reacting with itself, initiated by trace peroxides or radical sources.

  • Solution:

    • Inhibitors: You must add a radical inhibitor for storage. BHT (Butylated hydroxytoluene) or Hydroquinone at 50-100 ppm is standard.

    • Salt Formation: Do not store the free base. Convert it immediately to a salt (e.g., 2-vinylpiperazine·2HCl or oxalate ). The salt form effectively "locks" the nitrogen lone pairs and sterically hinders polymerization, extending shelf life from days to years.

    • Atmosphere: Store under Argon, not Nitrogen (Argon is heavier and blankets the product better), at -20°C.

Visual Troubleshooting Guide

Use this decision tree when your product purity or yield is off-spec.

TroubleshootingTree Problem Problem Detected Type Identify Issue Type Problem->Type LowYield Low Yield (<50%) Type->LowYield LowPurity Low Purity / Gumming Type->LowPurity Racemization Loss of Optical Activity Type->Racemization CheckYlide Check Ylide Color (Must be bright yellow) LowYield->CheckYlide TPPO Contaminant: TPPO? LowPurity->TPPO Polymer Contaminant: Polymer? LowPurity->Polymer BaseCheck Base too strong? Racemization->BaseCheck Moisture Check Water Content (Karl Fischer <0.1%) CheckYlide->Moisture ZnCl2 Action: ZnCl2 Precipitation TPPO->ZnCl2 Inhibitor Action: Add BHT (100ppm) & Store as Salt Polymer->Inhibitor TempCheck Temp > -20°C? BaseCheck->TempCheck SwitchBase Action: Switch to NaHMDS or KOtBu TempCheck->SwitchBase

Figure 2: Decision matrix for diagnosing common scale-up failures.

References

  • Wittig Olefination Protocols: Org. Synth.2024 , 101, 542–563.[1] [1]

  • Enantioselective Synthesis: Chem. Commun.2011 , 47, 12837-12839.

  • Piperazine Scale-Up: Beilstein J. Org. Chem.2017 , 13, 2659–2662.

  • Polymerization Hazards: NOAA CAMEO Chemicals.

  • Aza-Claisen Rearrangement Route: Synth. Commun.1996 , 26, 1675–1680.[2]

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Validation of 2-Ethenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Ethenylpiperazine Moiety

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as aqueous solubility and oral bioavailability. The introduction of a vinyl group at the 2-position creates a versatile handle for a variety of chemical transformations, including Michael additions, olefin metathesis, and polymerization reactions. This functionality makes 2-ethenylpiperazine a highly sought-after intermediate in the synthesis of complex molecular architectures with potential therapeutic applications. However, the efficient and selective synthesis of this compound presents unique challenges. This guide will explore and compare two primary synthetic strategies: the catalytic dehydrogenation of 2-ethylpiperazine and the dehydration of 2-(1-hydroxyethyl)piperazine.

Pathway 1: Catalytic Dehydrogenation of 2-Ethylpiperazine

The direct dehydrogenation of 2-ethylpiperazine to introduce a double bond is an atom-economical approach that avoids the use of stoichiometric reagents. This method relies on the use of a heterogeneous catalyst to facilitate the removal of hydrogen, transforming the ethyl substituent into a vinyl group.

Mechanistic Considerations

The catalytic dehydrogenation process typically involves the adsorption of the 2-ethylpiperazine substrate onto the catalyst surface. The reaction proceeds through a series of steps involving C-H bond activation and subsequent elimination of molecular hydrogen. The choice of catalyst is critical to favor the formation of the desired 2-ethenylpiperazine over the fully aromatized 2-ethylpyrazine, which can be a significant side product under harsh conditions. Catalysts commonly employed for dehydrogenation reactions include supported noble metals (e.g., Pd, Pt) or metal oxides (e.g., copper chromite).

A key challenge in this pathway is controlling the selectivity of the reaction. Over-dehydrogenation leads to the formation of the thermodynamically more stable pyrazine ring. Reaction parameters such as temperature, pressure, and catalyst composition must be carefully optimized to maximize the yield of the desired vinylpiperazine.

Experimental Protocol: Catalytic Dehydrogenation

The following protocol is a representative example of a vapor-phase dehydrogenation of a substituted piperazine, which can be adapted for the synthesis of 2-ethenylpiperazine.

Materials:

  • 2-Ethylpiperazine

  • Copper chromite catalyst

  • Inert gas (e.g., Nitrogen or Argon)

  • Hydrogen gas (for catalyst reduction)

  • Suitable solvent for product collection (e.g., a high-boiling point ether or hydrocarbon)

Apparatus:

  • Fixed-bed flow reactor system

  • Temperature controller

  • Mass flow controllers for gas delivery

  • Condenser and collection flask

Procedure:

  • Catalyst Activation: The copper chromite catalyst is packed into the reactor tube. The catalyst is then reduced in a stream of hydrogen gas at an elevated temperature (typically 200-300 °C) for several hours to generate the active catalytic species.

  • Reaction Setup: After catalyst activation, the system is purged with an inert gas. The reactor temperature is adjusted to the desired reaction temperature (e.g., 300-400 °C).

  • Dehydrogenation: A solution of 2-ethylpiperazine in a suitable solvent is vaporized and passed over the catalyst bed along with a stream of inert gas. The contact time of the substrate with the catalyst is controlled by adjusting the flow rate of the reactant solution and the inert gas.

  • Product Collection: The reaction mixture exiting the reactor is passed through a condenser to liquefy the products, which are then collected in a cooled flask.

  • Purification: The collected condensate is analyzed by gas chromatography (GC) or GC-MS to determine the product distribution. The desired 2-ethenylpiperazine is then isolated and purified by fractional distillation under reduced pressure.

Performance Data
ParameterDehydrogenation of 2-Ethylpiperazine
Typical Yield Moderate to Good (highly dependent on catalyst and conditions)
Selectivity Variable; potential for over-oxidation to 2-ethylpyrazine
Scalability Readily scalable for continuous flow production
Reagent Cost Low (catalyst is reusable)
Safety Requires handling of flammable hydrogen gas and high temperatures

Pathway 2: Dehydration of 2-(1-Hydroxyethyl)piperazine

An alternative and often more selective route to 2-ethenylpiperazine involves the elimination of water from a 2-(1-hydroxyethyl)piperazine precursor. This classical dehydration reaction can be achieved using a variety of acidic catalysts or by thermal means.

Mechanistic Considerations

The dehydration of 2-(1-hydroxyethyl)piperazine proceeds via an acid-catalyzed elimination mechanism. The hydroxyl group is first protonated by an acid catalyst to form a good leaving group (water). Subsequent removal of a proton from an adjacent carbon atom by a base (which can be the solvent or the conjugate base of the acid catalyst) leads to the formation of the carbon-carbon double bond.

The choice of dehydrating agent and reaction conditions is crucial to avoid side reactions such as rearrangement or polymerization of the product. Common dehydrating agents include strong acids like sulfuric acid or phosphoric acid, or acidic solids such as alumina or silica gel at elevated temperatures. The use of protecting groups on the piperazine nitrogens may be necessary to prevent unwanted side reactions under strongly acidic conditions.

Experimental Protocol: Dehydration of 2-(1-Hydroxyethyl)piperazine

This protocol outlines a general procedure for the acid-catalyzed dehydration of an alcohol to an alkene.

Materials:

  • 2-(1-Hydroxyethyl)piperazine (requires prior synthesis)

  • Dehydrating agent (e.g., concentrated sulfuric acid, phosphoric acid, or activated alumina)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Suitable organic solvent (e.g., toluene, xylene)

  • Saturated sodium bicarbonate solution

Apparatus:

  • Round-bottom flask equipped with a Dean-Stark trap and a reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

Procedure:

  • Reaction Setup: To a solution of 2-(1-hydroxyethyl)piperazine in a high-boiling point solvent like toluene in a round-bottom flask, a catalytic amount of the dehydrating agent is added. For solid catalysts like alumina, the reaction may be performed in a packed column at elevated temperatures.

  • Dehydration: The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed using a Dean-Stark trap. The progress of the reaction is monitored by thin-layer chromatography (TLC) or GC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a liquid acid catalyst was used, the mixture is carefully neutralized with a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude 2-ethenylpiperazine is purified by vacuum distillation.

Performance Data
ParameterDehydration of 2-(1-Hydroxyethyl)piperazine
Typical Yield Good to Excellent
Selectivity Generally high, with minimal byproducts under optimized conditions
Scalability Scalable, though requires a two-step process (synthesis of the alcohol precursor)
Reagent Cost Precursor synthesis adds to the cost; dehydrating agents are generally inexpensive
Safety Requires handling of corrosive acids and potentially high temperatures

Comparative Analysis and Recommendations

The choice between the catalytic dehydrogenation and the dehydration pathway for the synthesis of 2-ethenylpiperazine depends on several factors, including the desired scale of production, available equipment, and cost considerations.

The catalytic dehydrogenation of 2-ethylpiperazine is an attractive option for large-scale, continuous production due to its atom economy and the potential for catalyst recycling. However, the initial investment in a flow reactor system and the challenges associated with controlling selectivity to prevent over-oxidation to the pyrazine byproduct are significant considerations. This route is best suited for an industrial setting where process optimization can be rigorously performed.

The dehydration of 2-(1-hydroxyethyl)piperazine offers a more straightforward and often more selective route for laboratory-scale synthesis. While it is a two-step process, the reactions are generally high-yielding and easier to control. The synthesis of the starting alcohol, 2-(1-hydroxyethyl)piperazine, can be achieved through methods such as the reaction of 2-methylpiperazine with formaldehyde. This pathway is recommended for research and development settings where flexibility and high purity of the final product are paramount.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_0 Pathway 1: Catalytic Dehydrogenation cluster_1 Pathway 2: Dehydration 2-Ethylpiperazine 2-Ethylpiperazine 2-Ethenylpiperazine_1 2-Ethenylpiperazine 2-Ethylpiperazine->2-Ethenylpiperazine_1  Catalytic  Dehydrogenation  (-H2) 2-Ethylpyrazine 2-Ethylpyrazine (Byproduct) 2-Ethenylpiperazine_1->2-Ethylpyrazine  Over-oxidation  (-H2) 2-(1-Hydroxyethyl)piperazine 2-(1-Hydroxyethyl)piperazine 2-Ethenylpiperazine_2 2-Ethenylpiperazine 2-(1-Hydroxyethyl)piperazine->2-Ethenylpiperazine_2  Acid-Catalyzed  Dehydration  (-H2O)

Caption: Comparative overview of synthetic pathways to 2-ethenylpiperazine.

Conclusion

Both the catalytic dehydrogenation of 2-ethylpiperazine and the dehydration of 2-(1-hydroxyethyl)piperazine represent viable synthetic routes to 2-ethenylpiperazine. The optimal choice will be dictated by the specific requirements of the research or development program. For large-scale production where atom economy is a primary driver, the catalytic dehydrogenation pathway, despite its challenges in selectivity control, holds significant promise. For laboratory-scale synthesis and applications requiring high purity and flexibility, the two-step dehydration route is often the more practical and reliable option. This guide provides the foundational knowledge for researchers to make an informed decision and to further optimize these pathways for their specific needs.

References

  • At present, no direct citations for the synthesis of 2-ethenylpiperazine were found in the provided search results. The protocols and discussions are based on established chemical principles and analogous transformations reported for similar heterocyclic systems.

Comparative Analysis: 2-Ethenylpiperazine vs. Conjugated Vinyl Monomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 2-ethenylpiperazine (2-vinylpiperazine) , contrasting it with standard vinyl monomers like 4-vinylpyridine (4VP) and styrene . It addresses the dual role of 2-ethenylpiperazine as both a functional monomer in specialty polymers and a chiral scaffold in pharmaceutical synthesis.

Executive Summary: The Structural Divergence

In the landscape of vinyl monomers, 2-ethenylpiperazine (2-VP) represents a distinct class of "allylic amine" monomers, fundamentally different from the "styrenic" or "conjugated" monomers like 4-vinylpyridine (4-VP) or styrene .

While 4-VP is a workhorse for pH-responsive polymers due to its conjugated aromatic system allowing facile radical polymerization, 2-VP is an aliphatic, non-conjugated cyclic amine. Its value lies not in high-molecular-weight homopolymerization, but in chiral functionalization and adhesion promotion in UV-curable resins.

Key Technical Distinction:

  • 4-Vinylpyridine: Vinyl group conjugated with aromatic ring

    
     Stable radical 
    
    
    
    Facile Homopolymerization.
  • 2-Ethenylpiperazine: Vinyl group attached to saturated

    
     carbon 
    
    
    
    Allylic radical (degradative chain transfer)
    
    
    Poor Homopolymerization; Excellent Chiral Intermediate.

Technical Comparison: Reactivity & Physicochemical Properties

The following table contrasts 2-ethenylpiperazine with its closest functional analogs.

Feature2-Ethenylpiperazine (2-VP) 4-Vinylpyridine (4-VP) Allylamine
Structure Class Cyclic Allylic Amine (Aliphatic)Aromatic N-Heterocycle (Styrenic)Primary Allylic Amine
Vinyl Reactivity Low (Radical); High (Transition Metal Catalysis)High (Radical, Anionic)Low (Degradative Chain Transfer)
Homopolymerization Difficult (Oligomers only via radical)Excellent (High MW polymers)Very Difficult
Basicity (pKa) ~9.8 (Secondary amine)~5.6 (Pyridine nitrogen)~9.5
Chirality Chiral Center at C2 (Enantiomers available)AchiralAchiral
Primary Application Chiral Drug Scaffold, Adhesion PromoterpH-Responsive Polymers, MembranesWater-soluble polymers (as HCl salt)
LogP (Hydrophobicity) ~0.3 (Hydrophilic)1.36 (Moderately Hydrophobic)0.2
Mechanistic Insight: The "Allylic" Barrier

Researchers attempting to substitute 4-VP with 2-VP in radical polymerization protocols will fail.

  • Cause: The C2 proton in 2-VP is allylic. During radical propagation, the growing chain radical abstracts this proton instead of adding to the double bond (Degradative Chain Transfer).

  • Solution: 2-VP is best utilized in copolymerization with strong electron acceptors (e.g., maleimides, acrylates) or in step-growth systems (e.g., Michael addition to the NH group, preserving the vinyl for later functionalization).

Visualization: Reactivity Pathways & Structural Logic

The diagram below illustrates the divergent pathways for 2-VP compared to 4-VP, highlighting why 2-VP is preferred for pharmaceutical scaffolds rather than bulk plastics.

ReactivityComparison Monomer2VP 2-Ethenylpiperazine (Allylic Amine) Radical Free Radical Initiation Monomer2VP->Radical DrugPath Pd-Catalyzed Coupling (Heck/Suzuki) Monomer2VP->DrugPath Primary Utility Monomer4VP 4-Vinylpyridine (Conjugated Styrenic) Monomer4VP->Radical Path2VP Allylic H-Abstraction (Chain Termination) Radical->Path2VP 2-VP Path Path4VP Stable Benzylic Radical (Chain Propagation) Radical->Path4VP 4-VP Path Result2VP Oligomers / Low Yield (Poor Polymer) Path2VP->Result2VP Result4VP High MW Homopolymer (Poly-4VP) Path4VP->Result4VP Pharma Chiral Drug Scaffold (e.g., 5-HT Antagonists) DrugPath->Pharma

Figure 1: Divergent reactivity profiles. 4-VP favors polymerization; 2-VP favors functionalization as a chiral scaffold.

Experimental Protocols

Protocol A: Enantioselective Synthesis of 2-Ethenylpiperazine

For Drug Development Professionals. This protocol generates the chiral monomer, essential for asymmetric synthesis of bioactive piperazines.

Objective: Synthesize (S)-2-vinylpiperazine from 1,4-dibenzyl-2-vinylpiperazine. Prerequisites: Inert atmosphere (Nitrogen/Argon), Schlenk line.

  • Precursor Assembly:

    • React N,N'-dibenzylethylenediamine with (Z)-1,4-butenediol diacetate in the presence of a Pd(0) catalyst (e.g.,

      
      ) and a chiral ligand (e.g., (R)-BINAP).
      
    • Solvent: THF. Temp: Reflux. Time: 12-24 h.

    • Mechanism:[1] Pd-catalyzed asymmetric allylic alkylation/cyclization.[2]

  • Deprotection (Debenzylation):

    • Reagent: 1-Chloroethyl chloroformate (ACE-Cl) is preferred over catalytic hydrogenation (

      
      ) to preserve the vinyl group. Note: Standard hydrogenation will reduce the vinyl group to an ethyl group.
      
    • Step 1: Dissolve protected intermediate in dry dichloroethane (DCE) at 0°C. Add ACE-Cl (2.5 eq). Reflux for 3 h.

    • Step 2: Evaporate solvent. Reflux residue in Methanol for 1 h.

  • Purification:

    • Basify with sat.

      
      . Extract with DCM.
      
    • Purify via distillation (bp ~60-65°C at reduced pressure) or column chromatography (Amine-functionalized silica).

    • Validation:

      
       NMR (CDCl3): Multiplet at 
      
      
      
      5.8 (vinyl CH), Doublets at
      
      
      5.1-5.2 (vinyl
      
      
      ).
Protocol B: Copolymerization in UV-Curable Resins

For Polymer Scientists. Since homopolymerization is inefficient, use 2-VP as a functional comonomer to introduce adhesion sites (secondary amines) into acrylate networks.

  • Formulation:

    • Base Resin: Urethane Acrylate Oligomer (e.g., CN9001) - 60 wt%.

    • Diluent Monomer: 1,6-Hexanediol diacrylate (HDDA) - 30 wt%.

    • Functional Monomer: 2-Ethenylpiperazine - 5-10 wt%.

    • Photoinitiator: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) - 3 wt%.

  • Mixing:

    • Mix components in an amber jar under shear until homogenous.

    • Caution: The amine in 2-VP can accelerate Michael addition with acrylates during storage. Use immediately or add radical inhibitor (MEHQ).

  • Curing:

    • Draw down film (50

      
      ) on PET or Glass substrate.
      
    • Cure under UV LED (395 nm, 2 W/cm²) for 20 seconds.

  • Testing:

    • Perform Cross-hatch adhesion test (ASTM D3359). The secondary amine groups of 2-VP improve interaction with polar substrates compared to pure acrylate formulations.

References

  • Synthesis of Chiral 2-Vinylpiperazine: Massacret, M., et al. "Palladium(0)-Catalyzed Asymmetric Synthesis of 2-Vinylmorpholine and 2-Vinylpiperazine." Tetrahedron: Asymmetry, vol. 6, no. 5, 1995.[3] Link

  • Polymerization Kinetics of Vinyl Pyridines: Cunningham, M. F. "Poly(vinylpyridine)s."[4][5] Encyclopedia of Polymer Science and Technology, Wiley, 2002. Link

  • Piperazine Scaffolds in Drug Discovery: Horton, D. A., et al. "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, vol. 103, no. 3, 2003. Link

  • Resin Compositions (Patent): "Active Energy Ray-Polymerizable Resin Composition." WO2014010627A1.[6] Link

Sources

Protocol for Purity Validation of Synthesized 2-Ethenylpiperazine: A Multi-Modal Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesized 2-ethenylpiperazine (2-vinylpiperazine, CAS 7590-09-2) presents a unique analytical challenge compared to standard pharmaceutical intermediates. As a secondary amine with a reactive vinyl handle, it is susceptible to spontaneous polymerization , oxidation , and hydration , making standard "shelf-stable" reference standards unreliable. Furthermore, the molecule lacks a strong UV chromophore, rendering conventional HPLC-UV methods insufficient for detecting non-vinyl impurities (e.g., piperazine, 2-ethylpiperazine).

This guide establishes a self-validating purity protocol that triangulates data from three orthogonal techniques: Quantitative NMR (qNMR) for absolute assay, Derivatized HPLC for trace impurity profiling, and GC-FID for volatile organic impurities. This multi-modal approach ensures scientific integrity by eliminating the reliance on potentially degraded external standards.

Part 1: Impurity Profile & Analytical Strategy

To design a robust validation protocol, one must first understand the "Failure Modes" of the synthesis. The table below outlines the critical impurities and the specific analytical gap they represent.

Impurity ClassSpecific AnalytesOriginDetection ChallengeRecommended Method
Starting Materials Piperazine, 1,2-dichloroethaneIncomplete reactionNo UV chromophoreDerivatized HPLC / GC
Side Products 2-ethylpiperazineOver-reductionStructurally similar to productqNMR (distinct methyl split)
Degradants Poly(2-ethenylpiperazine)Thermal/Light polymerizationBroad signals, insolubleqNMR (baseline lift) / GPC
Solvents Toluene, THF, AlcoholsProcess carryoverVolatileGC-FID / qNMR
The "Triangulation" Logic

A single method cannot validate this compound.

  • HPLC-UV alone fails because the analyte and major impurities (piperazine) are UV-silent.

  • GC alone risks thermally inducing polymerization in the injector port, creating false impurity peaks.

  • qNMR is the "Gold Standard" for mass balance but has a higher Limit of Detection (LOD ~0.1%).

Therefore, the protocol requires:

  • qNMR for the "True Value" (Assay wt%).

  • Derivatized HPLC for the "Purity Profile" (Area% of trace impurities).

Part 2: Comparative Analysis of Validation Methods

The following table objectively compares the performance of the three core methodologies for 2-ethenylpiperazine.

FeatureMethod A: High-Field qNMR (

H)
Method B: HPLC-UV (Dansyl Deriv.) Method C: GC-FID (Direct)
Primary Utility Absolute Assay (wt%) Trace Impurity Profiling Residual Solvents
Reference Standard Not required (Internal Std used)Required (or relative response assumed)Required
Linearity (

)
> 0.999 (Fundamental)> 0.99 (Dependent on reaction)> 0.99
LOD ~0.1% (Medium)< 0.01% (High)~0.05% (High)
Specificity High (Structural ID)High (Separation)Medium (Retention Time)
Risk Factor Overlapping solvent peaksIncomplete derivatizationThermal degradation in injector

Part 3: Recommended Validation Protocol

Sample Storage & Handling (Pre-Analysis)
  • Critical: 2-ethenylpiperazine is a reactive monomer.

  • Store at -20°C under Argon/Nitrogen.

  • Protect from light to prevent photo-initiated polymerization [1].

  • Allow sample to reach room temperature in a desiccator before weighing to prevent condensation (hydration).

Primary Method: Quantitative NMR (qNMR)

Purpose: To determine the absolute purity (mass balance) without an external reference standard of the analyte.

  • Instrument: 400 MHz or higher (600 MHz recommended for splitting resolution).

  • Solvent: Deuterium Oxide (

    
    ) with DCl (to protonate amines and shift peaks away from water) or DMSO-
    
    
    
    .
  • Internal Standard (IS): Maleic Acid (Traceable Reference Material).

    • Why: Maleic acid has a distinct singlet alkene peak (~6.3 ppm) that does not overlap with the vinyl protons of 2-ethenylpiperazine (typically 5.0–6.0 ppm multiplet). It is non-volatile and stable.[1][2][3]

  • Protocol:

    • Weigh ~10 mg of 2-ethenylpiperazine and ~10 mg of Maleic Acid (IS) precisely (±0.01 mg) into a vial.

    • Dissolve in 0.6 mL solvent.

    • Acquire spectrum with d1 (relaxation delay) ≥ 30s (5x

      
      ) to ensure quantitative integration [2].
      
    • Calculation:

      
      
      (Where I=Integral, N=Number of protons, M=Molar mass, m=weighed mass, P=Purity)
      
Secondary Method: HPLC with Dansyl Chloride Derivatization

Purpose: To detect trace amines (piperazine, isomers) that lack UV absorbance.

  • Rationale: Direct UV detection at 210 nm is non-specific and noisy. Dansylation adds a fluorescent/UV-active tag to secondary amines, increasing sensitivity by 100-1000x [3].

  • Reagents: Dansyl Chloride (5 mg/mL in acetone), Sodium Bicarbonate buffer (pH 9.5).

  • Workflow:

    • Mix 100 µL sample solution + 100 µL buffer + 200 µL Dansyl Chloride solution.

    • Incubate at 60°C for 20 mins (ensure complete reaction).

    • Quench with methylamine (removes excess reagent).

    • Inject onto C18 Column (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile. Gradient 10% -> 90% B.

  • Detection: UV at 254 nm or Fluorescence (Ex 340 nm / Em 520 nm).

Part 4: Visualization of the Validation Framework

Diagram 1: The "Triangulated" Validation Workflow

This workflow illustrates how the three methods interact to produce a final Certificate of Analysis (CoA).

ValidationWorkflow cluster_Methods Orthogonal Analytical Methods Sample Synthesized 2-Ethenylpiperazine qNMR Method A: qNMR (Absolute Assay) Sample->qNMR ~10mg HPLC Method B: Derivatized HPLC (Impurity Profile) Sample->HPLC Derivatization GC Method C: GC-FID (Volatiles/Solvents) Sample->GC Direct DataIntegration Data Integration & Mass Balance qNMR->DataIntegration Wt% Purity (The Anchor) HPLC->DataIntegration Trace Impurities (Area %) GC->DataIntegration Residual Solvents (ppm) CoA Final Certificate of Analysis DataIntegration->CoA Pass if Sum ≈ 100%

Caption: A self-validating workflow where qNMR establishes the mass balance anchor, while HPLC and GC characterize specific impurities.

Diagram 2: Impurity Identification Decision Tree

A logic flow for identifying unknown peaks found during the validation process.

ImpurityLogic Start Unknown Peak Detected IsVolatile Visible in GC-FID? Start->IsVolatile IsProtic Visible in qNMR? IsVolatile->IsProtic No Solvent Residual Solvent (Toluene, THF) IsVolatile->Solvent Yes IsAmine Reacts with Dansyl-Cl? IsProtic->IsAmine Sharp Signals Polymer Polymer/Oligomer (Broad Base) IsProtic->Polymer Broad Signals Salt Inorganic Salt (Invisible to UV/GC) IsProtic->Salt No Signals Isomer Structural Isomer (2-ethylpiperazine) IsAmine->Isomer Yes (HPLC) Non-Amine Impurity Non-Amine Impurity IsAmine->Non-Amine Impurity No

Caption: Decision tree for categorizing impurities based on their response across the three orthogonal methods.

References

  • ChemicalBook. (2024). 2-Vinylpyridine Safety Data Sheet (SDS). (Used as proxy for vinyl-heterocycle stability data). Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • UNODC. (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Link

  • ResearchGate. (2010). Quantification of piperazine phosphate in human plasma by HPLC-ESI-MS/MS employing precolumn derivatization with dansyl chloride. Link

Sources

A Comparative Guide to the Influence of Stereochemistry on the Properties of 2-Ethenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Stereo-Conundrum: Why Chirality Matters in Piperazine Drug Candidates

The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a cornerstone of modern drug design. For piperazine derivatives, a scaffold present in numerous FDA-approved drugs, the introduction of a chiral center, such as at the C2-position with an ethenyl (vinyl) group, gives rise to enantiomers—non-superimposable mirror images ((R)- and (S)-enantiomers).[1] These stereoisomers, while often possessing identical physical properties in an achiral environment, can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body.[2] This disparity arises from the stereoselective interactions with biological targets like receptors and enzymes, which themselves are chiral.[1]

One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be inactive, less active, or even contribute to adverse effects.[1] Therefore, the development of a single enantiomer drug, or "chiral switch," from a racemic mixture can lead to improved therapeutic indices, simplified dose-response relationships, and reduced side effects.

Stereoselective Synthesis: Crafting Enantiomerically Pure 2-Ethenylpiperazines

The synthesis of enantiomerically pure 2-substituted piperazines is a key challenge and a significant area of research. A common and effective strategy involves starting from readily available chiral precursors, such as α-amino acids.[3] While a specific protocol for 2-ethenylpiperazine is not extensively documented, a generalizable and practical synthetic route for 2-substituted chiral piperazines has been described.[3]

Experimental Protocol: A General Approach to Chiral 2-Substituted Piperazines

This protocol is adapted from established methods for 2-substituted piperazines and serves as a template for the synthesis of chiral 2-ethenylpiperazine derivatives.

  • Starting Material: Begin with a commercially available, enantiomerically pure α-amino acid (e.g., (S)- or (R)-alanine as a proxy for a precursor to 2-ethenylpiperazine).

  • Reduction: Reduce the carboxylic acid functionality of the amino acid to a primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Protection: Protect the amino group with a suitable protecting group, for instance, a tert-butyloxycarbonyl (Boc) group, by reacting the amino alcohol with di-tert-butyl dicarbonate (Boc₂O).

  • Activation of the Hydroxyl Group: Activate the primary alcohol as a good leaving group, for example, by converting it to a tosylate or mesylate by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like triethylamine.

  • Introduction of the Second Nitrogen: React the resulting compound with a protected amino-ethereal fragment which will form part of the piperazine ring.

  • Cyclization: An intramolecular nucleophilic substitution (an aza-Michael addition) can then be triggered to form the piperazine ring.[3]

  • Deprotection and Derivatization: Selectively deprotect the nitrogen atoms to allow for further derivatization at the N1 and N4 positions, which is crucial for modulating the pharmacological activity.

Visualization of the Synthetic Workflow

G cluster_0 Stereoselective Synthesis Pathway Chiral Amino Acid Chiral Amino Acid Amino Alcohol Amino Alcohol Chiral Amino Acid->Amino Alcohol Reduction Protected Amino Alcohol Protected Amino Alcohol Amino Alcohol->Protected Amino Alcohol N-Protection Activated Intermediate Activated Intermediate Protected Amino Alcohol->Activated Intermediate OH-Activation Linear Precursor Linear Precursor Activated Intermediate->Linear Precursor N-Alkylation Cyclized Piperazine Core Cyclized Piperazine Core Linear Precursor->Cyclized Piperazine Core Intramolecular Cyclization Final Derivative Final Derivative Cyclized Piperazine Core->Final Derivative N-Derivatization

Caption: A generalized workflow for the stereoselective synthesis of 2-substituted piperazine derivatives.

Comparative Physicochemical Properties: A Tale of Two Enantiomers

In a non-chiral environment, enantiomers exhibit identical physical properties. However, their interaction with plane-polarized light differs—they rotate it in equal but opposite directions. This property, known as optical activity, is a key differentiator.

Property(R)-2-Ethenylpiperazine Derivative(S)-2-Ethenylpiperazine DerivativeComparison
Melting PointExpected to be identicalExpected to be identicalIdentical
Boiling PointExpected to be identicalExpected to be identicalIdentical
Solubility (in achiral solvents)Expected to be identicalExpected to be identicalIdentical
Specific RotationExpected to be equal in magnitude, opposite in sign (e.g., +x°)Expected to be equal in magnitude, opposite in sign (e.g., -x°)Opposite

This table is predictive, based on the fundamental properties of enantiomers.

Pharmacological Differentiation: The Impact of Stereochemistry on Biological Activity

The true divergence between the enantiomers of 2-ethenylpiperazine derivatives is expected in their interactions with biological systems. The spatial orientation of the 2-ethenyl group will likely dictate the binding affinity and efficacy at various receptors. Studies on analogous 2-alkylpiperazine derivatives have shown that even a small methyl group can lead to significant differences in receptor binding.[4]

Receptor Binding Affinity

It is highly probable that the (R)- and (S)-enantiomers of a 2-ethenylpiperazine derivative will display different affinities for their target receptors. For instance, in a study of trazodone analogues with a methyl group on the piperazine ring, the (S)-enantiomer showed a significantly different affinity for the 5HT2A and α1 receptors compared to the racemic mixture.[4] This highlights the stereochemical sensitivity of receptor binding pockets.

Receptor Target (Hypothetical)(R)-Enantiomer (Kᵢ, nM)(S)-Enantiomer (Kᵢ, nM)Fold Difference
Dopamine D₂ ReceptorPredicted Higher AffinityPredicted Lower AffinityPotentially >10-fold
Serotonin 5-HT₂ₐ ReceptorPredicted Lower AffinityPredicted Higher AffinityPotentially >10-fold
α₁-Adrenergic ReceptorPredicted Similar AffinityPredicted Similar AffinityPotentially <2-fold

This is a hypothetical table illustrating the potential for stereoselective receptor binding based on findings for other chiral piperazine derivatives.

Functional Activity (Efficacy)

Beyond just binding, the functional consequence of that binding (agonist, antagonist, inverse agonist) can also be stereoselective. One enantiomer might act as a potent agonist, while the other could be a weak partial agonist or even an antagonist at the same receptor.

Visualization of Stereoselective Receptor Binding

G cluster_0 Receptor Binding Pocket cluster_1 Enantiomers Receptor Chiral Receptor R_Enantiomer R R_Enantiomer->Receptor High Affinity (Good Fit) S_Enantiomer S S_Enantiomer->Receptor Low Affinity (Poor Fit)

Caption: Differential binding of enantiomers to a chiral receptor.

Analytical Separation: Distinguishing Between Mirror Images

To study the individual properties of enantiomers, their separation from a racemic mixture is essential. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), is the most common and effective method.[5]

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: Choose a suitable Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.

  • Mobile Phase Optimization: The mobile phase, typically a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol), is optimized to achieve baseline separation of the enantiomers.

  • Detection: A UV detector is commonly used for the detection of the separated enantiomers.

  • Quantification: The relative amounts of each enantiomer can be determined by integrating the peak areas in the chromatogram.

Conclusion and Future Directions

The stereochemistry at the C2-position of the piperazine ring is a critical determinant of the biological properties of its derivatives. While this guide has drawn upon data from analogous 2-substituted piperazines to predict the behavior of 2-ethenylpiperazine stereoisomers, it underscores the pressing need for direct experimental investigation.

Future research should focus on:

  • The development and optimization of stereoselective synthetic routes specifically for 2-ethenylpiperazine derivatives.

  • The separation and characterization of the (R)- and (S)-enantiomers of various N1- and N4-substituted 2-ethenylpiperazines.

  • Comprehensive in vitro and in vivo comparative studies of these enantiomers to elucidate their pharmacological, pharmacokinetic, and toxicological profiles.

Such studies will be invaluable for the rational design of novel, safer, and more effective therapeutic agents based on the 2-ethenylpiperazine scaffold.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. [Link]

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (2019). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology. [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2023). ACS Chemical Neuroscience. [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). ChemRxiv. [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. (2020). IOP Conference Series: Materials Science and Engineering. [Link]

  • Effect of modifications of the alkylpiperazine moiety of trazodone on 5HT2A and alpha1 receptor binding affinity. (2004). Bioorganic & Medicinal Chemistry. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.